molecular formula C14H15NO2 B2579939 2-(2-Methoxyphenoxymethyl)aniline CAS No. 1016720-56-1

2-(2-Methoxyphenoxymethyl)aniline

Cat. No.: B2579939
CAS No.: 1016720-56-1
M. Wt: 229.279
InChI Key: QUITYLJZRSSRFR-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxymethyl)aniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.279. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUITYLJZRSSRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 2-(2-Methoxyphenoxymethyl)aniline: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Characterization of 2-(2-Methoxyphenoxymethyl)aniline Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

This compound (C₁₄H₁₅NO₂) is a biaryl ether scaffold frequently utilized in medicinal chemistry as a "linker" moiety in kinase inhibitors and GPCR ligands. Its structure consists of an aniline ring connected via a methylene-ether bridge to a guaiacol (2-methoxyphenol) derivative.

The elucidation of this molecule presents a specific challenge: distinguishing it from its regioisomers (e.g., para-substituted analogs) and confirming the integrity of the labile ether bridge during the reduction of its nitro-precursor. This guide outlines a self-validating analytical workflow to unambiguously confirm the structure, purity, and connectivity of the molecule.

The Synthetic Matrix (Origin of Impurities)

To understand the spectral data, one must understand the synthesis. The compound is typically generated via the reduction of 1-(2-methoxyphenoxymethyl)-2-nitrobenzene , which is itself formed by the O-alkylation of 2-nitrobenzyl bromide with guaiacol.

  • Primary Impurity Risk: Unreduced nitro intermediate.

  • Secondary Impurity Risk: Cleavage of the benzyl ether bond (yielding 2-aminobenzyl alcohol and guaiacol).

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for confirming the structure, moving from bulk property verification to atom-level connectivity.

ElucidationWorkflow Sample Raw Sample (Post-Workup) MS Phase 1: Mass Spectrometry (MW Confirmation) Sample->MS m/z Check IR Phase 2: FT-IR (Functional Groups) MS->IR M+H = 230.12 NMR_1H Phase 3: 1H NMR (Proton Counting) IR->NMR_1H -NH2 Present NMR_2D Phase 4: 2D NMR (HMBC/HSQC) (Connectivity Proof) NMR_1H->NMR_2D Integration Pass QC Phase 5: HPLC Purity (>98%) NMR_2D->QC Structure Valid

Figure 1: Step-wise elucidation protocol ensuring no structural ambiguity remains before final release.

Phase 1: Mass Spectrometry (MS)

Objective: Confirm molecular formula and rule out de-benzylation byproducts.

  • Technique: LC-MS (ESI+) or HRMS.

  • Theoretical Monoisotopic Mass: 229.1103 Da.

  • Target Ion: [M+H]⁺ = 230.12 Da.

Diagnostic Criteria:
Ion (m/z)IdentityInterpretation
230.1 [M+H]⁺Target Compound. Confirms intact biaryl ether.
252.1 [M+Na]⁺Common sodium adduct.
260.1 [M+H]⁺ (Nitro)Impurity: Unreduced precursor (1-(2-methoxyphenoxymethyl)-2-nitrobenzene).
124.1 FragmentCleavage: 2-methoxyphenol (Guaiacol) fragment arising from ether bond rupture in the source.

Protocol Note: If the mass spectrum shows a dominant peak at 124 or 106 (aminobenzyl cation), lower the cone voltage. Benzyl ethers are prone to in-source fragmentation.

Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Verify the reduction of the nitro group to the amine and the presence of the ether linkage.

Key Absorbance Bands:
  • Primary Amine (-NH₂): Look for a characteristic doublet in the 3300–3500 cm⁻¹ region (N-H stretching).[1]

    • Differentiation: The nitro precursor lacks this doublet.[2]

  • Ether Linkage (C-O-C): Strong band at 1230–1250 cm⁻¹ (Ar-O-CH₂ asymmetric stretch).

  • Absence of Nitro: Ensure absence of strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (N-O stretching).

Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive "fingerprint" of the molecule. Solvent: DMSO-d₆ is recommended over CDCl₃ to clearly resolve the exchangeable -NH₂ protons and prevent overlap with the solvent peak.

¹H NMR Assignments (400 MHz, DMSO-d₆)

The molecule possesses a plane of asymmetry, resulting in distinct environments for the two aromatic rings.

PositionTypeδ (ppm)MultiplicityIntegrationAssignment Logic
-NH₂ Amine4.8 - 5.2Broad Singlet2HExchangeable with D₂O. Chemical shift varies with concentration.[2]
-OCH₃ Methoxy3.75Singlet3HCharacteristic methoxy on aromatic ring.
-CH₂- Methylene5.05Singlet2HDeshielded by both the phenyl ring and the ether oxygen. Critical "bridge" signal.[2]
Ar-H Aniline Ring6.5 - 7.1Multiplets4HUpfield shift due to electron-donating -NH₂ group.
Ar-H Phenol Ring6.8 - 7.0Multiplets4HOverlapping region; requires 2D NMR to disentangle.
¹³C NMR Assignments (100 MHz, DMSO-d₆)
  • Aliphatic: ~55.6 ppm (-OCH₃), ~68.5 ppm (-CH₂-).

  • Aromatic: 12 carbons in the 110–150 ppm range.

    • C-O / C-N ipso carbons: Downfield signals at ~146 ppm (C-NH₂), ~149 ppm (C-O-CH₂), and ~148 ppm (C-O-Me).

Phase 4: Structural Connectivity (2D NMR)

This is the most critical section for "Elucidation." You must prove the methylene group connects the two specific rings.

HMBC (Heteronuclear Multiple Bond Correlation)

We use HMBC to see "long-range" (2-3 bond) couplings.

  • Correlation A (The Aniline Side):

    • The Methylene protons (5.05 ppm ) will show a strong cross-peak to the C2 carbon of the aniline ring.

    • Proof: This confirms the -CH₂- is attached to the aniline ring ortho to the amine.

  • Correlation B (The Ether Side):

    • The Methylene protons (5.05 ppm ) will show a cross-peak to the C1' carbon of the guaiacol ring (the ipso carbon attached to the ether oxygen).

    • Proof: This confirms the ether linkage.[2]

HMBC_Connectivity Figure 2: Critical HMBC Correlations establishing the Biaryl Ether Bridge CH2 Methylene Protons (5.05 ppm) C_Aniline Aniline C2 (Quaternary) CH2->C_Aniline HMBC (3-bond) C_Phenol Guaiacol C1' (Ipso-O) CH2->C_Phenol HMBC (3-bond)

Quality Control & Purity Protocol

Once the structure is elucidated, a routine method must be established.[2]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine sensitivity).

  • Acceptance Criteria: Purity > 98.0% area under the curve.

References

  • PubChem Compound Summary. "4-(2-Methoxyphenoxy)aniline" (Analogous spectral data reference). National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines." (Methodology grounding). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for assigning anisole/aniline derivatives). [Link]

Sources

Synthesis of 2-(2-Methoxyphenoxymethyl)aniline starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(2-Methoxyphenoxymethyl)aniline serves as a critical bi-aryl ether linker in the synthesis of kinase inhibitors and GPCR ligands. Its structural motif—an aniline "head" capable of forming amide/urea bonds, connected via a flexible oxymethyl bridge to a lipophilic guaiacol "tail"—provides essential pharmacophoric spacing.

This guide details the robust, two-step synthesis of this scaffold starting from commodity chemicals: 2-nitrobenzyl bromide and guaiacol (2-methoxyphenol) . The protocol prioritizes regioselectivity, scalability, and safety, utilizing a Williamson ether synthesis followed by a chemoselective nitro reduction.

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid self-polymerization issues common with amino-benzyl halides, the synthetic strategy relies on maintaining the nitrogen in a masked (nitro) state until the final step.

Strategic Disconnection

The target molecule is disconnected at the ether linkage.

  • Fragment A: 2-Nitrobenzyl bromide (Electrophile). Note: The nitro group deactivates the ring, preventing side reactions, while the benzylic bromide is highly reactive toward

    
     attack.
    
  • Fragment B: Guaiacol (Nucleophile). Note: The phenol is deprotonated to a phenoxide to facilitate attack.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 1-(2-Methoxyphenoxymethyl)-2-nitrobenzene Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/NH4Cl) SM1 Starting Material 1: 2-Nitrobenzyl bromide Intermediate->SM1 Ether Disconnection SM2 Starting Material 2: Guaiacol (2-Methoxyphenol) Intermediate->SM2 Williamson Ether Synthesis

Figure 1: Retrosynthetic strategy isolating the ether linkage and nitro-masking group.

Phase 1: Williamson Ether Coupling

Objective: Synthesize 1-(2-methoxyphenoxymethyl)-2-nitrobenzene.

Mechanistic Rationale

The reaction proceeds via an


 mechanism . Potassium carbonate (

) is selected as the base over stronger bases (like NaH) to minimize the risk of elimination side products (stilbene formation) and to safely handle the pKa of guaiacol (~10). DMF is the preferred solvent to solvate the cation (

), leaving the phenoxide anion "naked" and highly nucleophilic.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Guaiacol 124.141.0Nucleophile
2-Nitrobenzyl bromide 216.031.05Electrophile (Lachrymator!)
Potassium Carbonate (

)
138.211.5Base
DMF (Anhydrous) --Solvent (0.5 M conc.)
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solubilization: Add Guaiacol (10 mmol, 1.24 g) and anhydrous DMF (20 mL) . Stir at room temperature.

  • Deprotonation: Add

    
     (15 mmol, 2.07 g)  in one portion. The suspension may turn slightly yellow as the phenoxide forms. Stir for 15 minutes.
    
  • Addition: Add 2-Nitrobenzyl bromide (10.5 mmol, 2.27 g) dropwise (if liquid) or portion-wise (if solid). Caution: This compound is a potent lachrymator.[2] Work strictly in a fume hood.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Pour the mixture into Ice Water (100 mL) . The product usually precipitates as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3 x 30 mL) . Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

      
      .[6]
      
  • Purification: Recrystallization from Ethanol is preferred if solid. If oil, flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 85-95% Key Intermediate Data:


 NMR (

) typically shows a singlet for the benzylic

at

~5.5 ppm.

Phase 2: Nitro Reduction (Unmasking)

Objective: Reduction of the nitro group to the primary aniline.

Method Selection

Two methods are provided. Method A is the pharmaceutical standard (cleanest profile). Method B is the robust laboratory alternative if hydrogenation equipment is unavailable or if halogen sensitivity is a concern (though not applicable here).

Method A: Catalytic Hydrogenation (Standard)
  • Mechanism: Heterogeneous catalysis.

  • Reagents: 10% Pd/C (10 wt% loading), Hydrogen gas (

    
    ), Methanol/Ethyl Acetate.
    

Protocol:

  • Dissolve the Nitro Intermediate (5 mmol) in Methanol (25 mL) (and EtOAc if solubility is poor).

  • Add 10% Pd/C (100 mg) carefully under an Argon blanket. Caution: Dry Pd/C is pyrophoric.

  • Purge the flask with

    
     (balloon pressure or 1 atm is sufficient).
    
  • Stir vigorously at Room Temperature for 2–4 hours.

  • Workup: Filter through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

  • Concentrate the filtrate in vacuo to yield the target aniline.

Method B: Iron/Ammonium Chloride (Robust)
  • Mechanism: Single electron transfer (SET) reduction.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (3:1).
    

Protocol:

  • Suspend Nitro Intermediate (5 mmol) in Ethanol (20 mL) and Water (5 mL) .

  • Add

    
     (25 mmol)  and Iron Powder (25 mmol, 325 mesh) .
    
  • Heat to Reflux (80°C) for 2 hours.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.

  • Concentrate the filtrate.[7] Partition residue between water and EtOAc.[6] Dry organic layer and concentrate.[6][8][9]

Analytical Characterization & Validation

To certify the synthesis, the following analytical signatures must be verified.

TechniqueDiagnostic SignalInterpretation

NMR

3.8–4.0 ppm (Singlet, 3H)
Methoxy group (

).

NMR

5.0–5.1 ppm (Singlet, 2H)
Benzylic Methylene (

).

NMR

3.5–4.5 ppm (Broad, 2H)
Aniline Amine (

). Disappears on

shake.
LC-MS

Confirm molecular weight (approx 229.28 g/mol ).
TLC Stains purple/red with NinhydrinConfirms presence of primary amine.

Process Workflow Diagram

Workflow Start Start: Guaiacol + 2-Nitrobenzyl bromide Step1 Step 1: Ether Coupling (K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: Nitro-Ether Step1->Inter Recrystallization Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 End Final Product: This compound Step2->End Filtration & Drying

Figure 2: Operational workflow for the two-step synthesis.

Safety & Troubleshooting

Critical Safety Hazards
  • 2-Nitrobenzyl Bromide: Severe lachrymator and skin irritant. Use double gloves and handle only in a high-flow fume hood. Keep a neutralizing solution (aqueous sodium thiosulfate) nearby for spills.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always wet with solvent (e.g., toluene or water) before adding to the reaction vessel or before disposal.

Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: Moisture in DMF or old

      
      .
      
    • Fix: Use freshly opened anhydrous DMF and flame-dry the flask. Grind

      
       to a fine powder to increase surface area.
      
  • Issue: Incomplete Reduction (Step 2).

    • Cause: Poisoning of Pd catalyst by sulfur or halides (if not washed out).

    • Fix: Ensure the intermediate from Step 1 is recrystallized and free of bromide salts. Increase

      
       pressure or switch to Fe/AcOH method.
      

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Nitro Reduction Protocols

    • Boddien, F., et al. "Efficient and Chemoselective Reduction of Nitro Compounds."[4] Journal of the American Chemical Society, 2011, 133(32), 12875-12879.

  • Specific Scaffold Synthesis (Analogous Chemistry)

    • Preparation of 2-(2-alkoxy phenoxy) ethylamine intermediates.[10] World Intellectual Property Organization, WO2009128088A2.

  • Safety Data

    • Santa Cruz Biotechnology. "2-Nitrobenzyl bromide Safety Data Sheet."

Sources

Unlocking the Therapeutic Potential of 2-(2-Methoxyphenoxymethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The novel chemical entity, 2-(2-methoxyphenoxymethyl)aniline, stands at the intersection of proven pharmacophores, offering a unique structural framework for the exploration of new therapeutic agents. This molecule synergistically combines the functionalities of an aniline, a methoxyphenol, and a flexible ether linkage, suggesting a rich potential for diverse biological activities. While direct research on this specific compound is nascent, this in-depth technical guide provides a comprehensive, hypothesis-driven exploration of its most promising research applications. Grounded in the established biological roles of its constituent moieties and structurally related compounds, we present a compelling case for its investigation as a modulator of key signaling pathways implicated in oncology, inflammation, and neurodegenerative disorders. This whitepaper is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust scientific rationale to catalyze the investigation of this promising molecule.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutics is a journey of both rational design and serendipitous discovery. The molecule this compound (Figure 1) emerges as a compelling candidate for investigation, not from a history of established use, but from a logical synthesis of chemical motifs with well-documented biological significance. The aniline moiety is a cornerstone of numerous approved drugs, lending itself to a variety of chemical modifications and biological interactions.[1][2] The methoxyphenol group, particularly the guaiacol scaffold, is a recurring feature in natural products and synthetic compounds with demonstrated antioxidant, anti-inflammatory, and anticancer properties.[3][4] The ether linkage provides a degree of conformational flexibility, allowing the two aromatic systems to orient themselves optimally within a biological target.

This guide will delineate three primary, hypothesis-driven avenues of research for this compound:

  • As a Kinase Inhibitor Scaffold in Oncology: Leveraging the known activity of phenoxyaniline derivatives against key oncogenic kinases.

  • As a Novel Antioxidant and Anti-inflammatory Agent: Capitalizing on the radical-scavenging and enzyme-inhibiting properties of the methoxyphenol moiety.

  • As a Modulator of Neurotransmitter Pathways: Exploring the potential for interaction with receptors and enzymes in the central nervous system.

For each proposed application, we will provide the scientific rationale, detailed experimental protocols for validation, and the necessary tools for data interpretation.

Figure 1: Chemical Structure of this compound

Caption: The structure highlights the key functional groups: the aniline ring (left), the flexible ether linkage, and the methoxyphenol (guaiacol) ring (right).

Potential Application I: A Scaffold for Novel Kinase Inhibitors in Oncology

Scientific Rationale:

The phenoxyaniline scaffold is a privileged structure in the design of kinase inhibitors.[5] Numerous compounds incorporating this moiety have shown potent inhibition of kinases crucial to cancer cell proliferation and survival, such as MEK, VEGFR2, and Mer/c-Met.[5][6][7] The aniline portion often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's ATP-binding pocket, while the phenoxy group extends into a more solvent-exposed region where modifications can fine-tune potency and selectivity. The methoxy group on the phenoxy ring of our target molecule could potentially occupy a hydrophobic pocket within the kinase active site, a strategy that has proven effective in enhancing the potency of 2-anilino-5-aryloxazole-based VEGFR2 inhibitors.[6]

We hypothesize that this compound can serve as a foundational structure for the development of inhibitors targeting kinases with a flexible binding pocket.

Proposed Experimental Workflow:

The following workflow outlines a systematic approach to evaluating the kinase inhibitory potential of this compound and its derivatives.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_sar SAR Studies synthesis Synthesis of this compound purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization kinase_panel Broad Kinase Panel Screening characterization->kinase_panel ic50 IC50 Determination for Hits kinase_panel->ic50 cell_viability Cancer Cell Line Viability (MTT/MTS Assay) ic50->cell_viability western_blot Target Phosphorylation Inhibition (Western Blot) cell_viability->western_blot analog_synthesis Analog Synthesis western_blot->analog_synthesis sar_testing Iterative Screening of Analogs analog_synthesis->sar_testing

Caption: Proposed workflow for the evaluation of this compound as a kinase inhibitor.

Detailed Experimental Protocols:

A. Synthesis of this compound:

This proposed synthesis is based on a Williamson ether synthesis followed by the reduction of a nitro group, a common strategy for preparing phenoxyaniline derivatives.[8][9]

  • Step 1: Synthesis of 1-methoxy-2-(2-nitrophenoxy)methane.

    • In a round-bottom flask, dissolve 2-nitrophenol (1 eq.) and 2-methoxybenzyl chloride (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 2 eq.) as a base.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, pour it into ice-water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to this compound.

    • Dissolve the product from Step 1 in ethanol or ethyl acetate.

    • Add palladium on carbon (10% Pd/C) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

B. In Vitro Kinase Inhibition Assay (Example: VEGFR2):

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add recombinant human VEGFR2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Add serial dilutions of the test compound.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

C. Cell Viability Assay (MTT Assay):

  • Seed cancer cells (e.g., HUVEC for VEGFR2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of viable cells compared to the vehicle-treated control.

Potential Application II: A Novel Antioxidant and Anti-inflammatory Agent

Scientific Rationale:

Phenolic compounds, particularly those with methoxy substitutions like the guaiacol moiety in our target molecule, are well-known for their antioxidant properties.[3] They can act as radical scavengers by donating a hydrogen atom from the phenolic hydroxyl group. The presence of an electron-donating methoxy group at the ortho position can further stabilize the resulting phenoxy radical, enhancing its antioxidant capacity. Aniline derivatives have also been reported to possess antioxidant and analgesic activities.[10]

Chronic inflammation is often associated with oxidative stress. By mitigating oxidative damage, this compound could also exert anti-inflammatory effects. This could be through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways.

Proposed Experimental Workflow:

Antioxidant_Workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity dpph DPPH Radical Scavenging Assay abts ABTS Radical Scavenging Assay dpph->abts cox COX-1/COX-2 Inhibition Assay lps LPS-stimulated Macrophage Assay (NO, Cytokines) cox->lps start start->dpph start->cox

Caption: Workflow for assessing the antioxidant and anti-inflammatory potential.

Detailed Experimental Protocols:

A. DPPH Radical Scavenging Assay:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add the DPPH solution to serial dilutions of this compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity and determine the EC50 value.

B. Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the nitric oxide (NO) production in the supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Assess cell viability using the MTT assay to rule out cytotoxicity.

Potential Application III: A Modulator of Neurological Pathways

Scientific Rationale:

The aniline and phenoxy moieties are present in various centrally acting drugs. The overall structure of this compound bears some resemblance to certain classes of compounds that interact with neurotransmitter systems. For instance, some phenoxyaniline derivatives have been investigated for their effects on Na+/Ca2+ exchange, which is critical for neuronal function.[8] The methoxy group is a common feature in many psychoactive compounds.[11]

Given its structural features, it is plausible that this compound could interact with targets such as monoamine oxidase (MAO), acetylcholinesterase (AChE), or specific neurotransmitter receptors.

Proposed Experimental Workflow:

Neuro_Workflow cluster_enzyme Enzyme Inhibition Assays cluster_receptor Receptor Binding Assays mao MAO-A/MAO-B Inhibition Assay ache AChE Inhibition Assay mao->ache receptor_panel Radioligand Binding Assay Panel (e.g., Serotonin, Dopamine Receptors) start start->mao start->receptor_panel

Caption: A streamlined workflow for the initial neurological screening of the target compound.

Detailed Experimental Protocols:

A. Monoamine Oxidase (MAO) Inhibition Assay:

  • Use a commercial MAO-A and MAO-B inhibitor screening kit.

  • The assay typically involves the oxidative deamination of a substrate (e.g., kynuramine) by MAO, which produces a fluorescent product.

  • Incubate recombinant human MAO-A or MAO-B with the test compound at various concentrations.

  • Add the substrate and measure the fluorescence over time.

  • Calculate the percentage of inhibition and determine the IC50 values.

  • Use known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Hypothetical In Vitro Activity Data

Assay TypeTargetMetricThis compoundControl Compound
Kinase InhibitionVEGFR2IC50 (µM)Experimental ValueSunitinib
AntioxidantDPPH ScavengingEC50 (µM)Experimental ValueAscorbic Acid
Anti-inflammatoryLPS-induced NOIC50 (µM)Experimental ValueDexamethasone
Neuro-enzymeMAO-BIC50 (µM)Experimental ValueSelegiline

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. This guide has outlined a series of hypothesis-driven research applications, grounded in the established pharmacology of its constituent chemical motifs. The provided experimental workflows and detailed protocols offer a clear path for researchers to systematically evaluate its potential as a novel therapeutic agent in oncology, inflammation, and neurology.

The initial screening proposed herein should be followed by more in-depth studies for any confirmed activities. This includes structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling to assess drug-like properties, and in vivo studies in relevant animal models to establish efficacy and safety. The journey to unlocking the full potential of this compound begins with the rigorous and systematic application of the principles and protocols detailed in this guide.

References

  • Alleca, S., Corona, P., Loriga, M., Paglietti, G., Loddo, R., Mascia, V., Busonera, B., & La Colla, P. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Il Farmaco, 58(9), 639–650. [Link]

  • Ono Pharmaceutical Co., Ltd. (2000). 2-Phenoxyaniline derivatives. U.S.
  • CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google P
  • Aldous, F. A., Barrass, B. C., Brewster, K., Buxton, D. A., Green, D. M., Pinder, R. M., Rich, P., Skeels, M., & Tutt, K. J. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111. [Link]

  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4759. [Link]

  • Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., Dallocchio, R., & Delogu, G. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 9(10), 946–952. [Link]

  • Sieniawska, E. (2015). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 20(7), 12833–12853. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. International Journal of the Physical Sciences, 7(20), 2734-2743. [Link]

  • Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. (2022). Molecules, 27(3), 682. [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2022). International Journal of Molecular Sciences, 23(3), 1184. [Link]

  • Klutchko, S. R., Hamby, J. M., Major, T. C., Dahring, T., Winters, R. T., Pan, M., Blankley, C. J., & Weiner, A. J. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1604–1614. [Link]

  • Ameta, K. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Journal of the Indian Chemical Society, 89, 123-127. [Link]

  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2015). Journal of Bioremediation & Biodegradation, 6(6). [Link]

  • (a) Selected examples of drugs containing an aniline moiety and (b)... - ResearchGate. (n.d.). [Link]

  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. (2011). Acta Pharmaceutica, 61(3), 285–297. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 481. [Link]

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Methodological & Application

Technical Application Note: Chemoselective Synthesis of 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a formal Technical Application Note for professional chemists. It focuses on the synthesis of 2-(2-Methoxyphenoxymethyl)aniline , a structural motif often found in medicinal chemistry scaffolds (e.g., kinase inhibitors, GPCR ligands).

The guide highlights a critical chemoselectivity challenge: preserving the benzylic ether linkage during the reduction of the nitro group.

Abstract & Scope

This protocol details the two-step synthesis of this compound (Target Compound 3 ). The synthetic route involves the construction of a sterically congested benzyl aryl ether followed by the reduction of a nitroarene.

Critical Technical Insight: A standard catalytic hydrogenation (H₂/Pd-C) is contraindicated for this substrate due to the high risk of hydrogenolysis cleaving the benzylic C-O bond. This guide presents a chemoselective chemical reduction using Iron/Ammonium Chloride (Fe/NH₄Cl) to ensure the integrity of the ether linkage while quantitatively reducing the nitro group.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the stability of the benzyl ether. We trace the target back to 2-nitrobenzyl bromide and guaiacol (2-methoxyphenol).

Retrosynthesis Target Target: this compound Intermediate Intermediate: 1-(2-Methoxyphenoxymethyl)-2-nitrobenzene Target->Intermediate Chemoselective Reduction (Avoid Hydrogenolysis) Precursors Precursors: 2-Nitrobenzyl bromide + Guaiacol Intermediate->Precursors Williamson Ether Synthesis (SN2)

Figure 1: Retrosynthetic logic flow emphasizing the preservation of the ether linkage.

Phase 1: Williamson Ether Synthesis

Objective: Coupling of 2-Nitrobenzyl bromide (1 ) and Guaiacol (2 ) to form the nitro-ether intermediate.

Scientific Rationale

The reaction proceeds via an S_N2 mechanism.[1][2][3][4] Since 2-methoxyphenol is a phenol (pKa ~10), a mild carbonate base is sufficient. Potassium Carbonate (K₂CO₃) in Acetone or DMF is preferred over Sodium Hydride (NaH) to minimize side reactions and simplify workup. Potassium iodide (KI) is added as a catalyst (Finkelstein reaction principle) to generate the more reactive iodide in situ, accelerating the reaction of the benzylic bromide.

Protocol A: Etherification

Reagents:

  • 2-Nitrobenzyl bromide (Warning: Lachrymator)

  • 2-Methoxyphenol (Guaiacol)

  • Potassium Carbonate (anhydrous)

  • Potassium Iodide (catalytic)

  • Acetone (HPLC grade) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Methoxyphenol (1.0 equiv) in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add Potassium Carbonate (2.0 equiv) and Potassium Iodide (0.1 equiv). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Addition: Add 2-Nitrobenzyl bromide (1.05 equiv) portion-wise. Note: Handle in a fume hood; this reagent is a potent eye irritant.

  • Reaction: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The bromide spot should disappear.

  • Workup:

    • Cool to room temperature.[5]

    • Filter off inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over Na₂SO₄ and concentrate to yield the crude nitro-ether.

  • Purification: Recrystallization from Ethanol is typically sufficient. If oil persists, use Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Phase 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to the primary amine without cleaving the benzyl ether.

Scientific Rationale

Benzyl ethers are classic protecting groups removed by hydrogenolysis (H₂/Pd-C). Using Palladium on Carbon here would likely yield o-toluidine and guaiacol, destroying the molecule. We utilize Iron powder activated with Ammonium Chloride in aqueous ethanol. This electron-transfer mechanism reduces the nitro group under mild, neutral conditions that are orthogonal to the benzyl ether stability.

Mechanism Nitro Nitroarene (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2e-, + 2H+ Surface Fe Surface (Electron Source) Surface->Nitro Adsorption Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Aniline Product (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+ (Rate Limiting)

Figure 2: Stepwise reduction pathway on the Iron surface.

Protocol B: Fe/NH₄Cl Reduction

Reagents:

  • Nitro-ether Intermediate (from Phase 1)

  • Iron Powder (325 mesh, reduced)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Suspend the Nitro-ether Intermediate (1.0 equiv) in Ethanol/Water (4:1 v/v, 0.2 M).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) with efficient stirring. The mechanical action of the stir bar helps activate the iron surface.

  • Monitoring: Reaction is typically complete in 1–3 hours. Monitor TLC for the conversion of the non-polar nitro compound to the polar, fluorescent aniline spot.

  • Workup (Critical for Purity):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol. Caution: Dry iron waste can be pyrophoric; keep wet.

    • Concentration: Remove Ethanol under reduced pressure.

    • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

    • Drying: Dry organic phase over anhydrous Na₂SO₄ and concentrate.

  • Isolation: The product is often obtained as a solid or viscous oil. If necessary, purify via flash chromatography (Hexane:EtOAc 7:3).

Characterization & Data Tables

Expected Analytical Data:

TechniqueParameterExpected Signal / Observation
Appearance Physical StateOff-white to pale yellow solid or viscous oil.
¹H NMR -NH₂Broad singlet, δ 3.5–4.5 ppm (D₂O exchangeable).
¹H NMR -OCH₂-Singlet, δ ~5.0 ppm (Deshielded by O and Phenyl ring).
¹H NMR -OCH₃Singlet, δ ~3.8 ppm.[6]
¹H NMR AromaticMultiplets, δ 6.5–7.5 ppm (8 protons).
MS (ESI) m/z[M+H]⁺ = 230.1

Safety & Handling

  • 2-Nitrobenzyl bromide: Severe lachrymator and skin irritant. All weighing and transfers must occur in a functioning fume hood. Decontaminate glassware with dilute alcoholic KOH.

  • Iron Waste: Finely divided iron can be pyrophoric. Do not discard dry iron residue into trash bins. Keep wet and dispose of according to hazardous waste regulations.

  • Aniline Derivatives: Potential for methemoglobinemia via skin absorption. Wear nitrile gloves and long sleeves.

References

  • Williamson Ether Synthesis: Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 984–986 (General procedures for phenolic ethers).
  • Chemoselective Reduction (Fe/NH₄Cl)
  • Safety Data

    • PubChem CID 11252 (2-Nitrobenzyl bromide) - Link

    • PubChem CID 462 (Guaiacol) - Link

Sources

Application Notes & Protocols: The Reaction of 2-(2-Methoxyphenoxymethyl)aniline with Aldehydes for the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Heterocyclic Chemistry

The reaction between 2-(2-methoxyphenoxymethyl)aniline and various aldehydes represents a cornerstone transformation in modern heterocyclic chemistry. This reaction provides a direct and versatile route to quinazoline and related nitrogen-containing heterocyclic systems. These scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1][2] The synthetic accessibility and the ease with which diversity can be introduced by varying the aldehyde component make this reaction particularly valuable for constructing libraries of novel compounds for drug discovery programs.[3][4] This guide provides an in-depth exploration of the underlying mechanisms, detailed experimental protocols, and key considerations for leveraging this reaction in a research and development setting.

Reaction Mechanism: From Imine Condensation to Aromatic Core

The transformation of this compound and an aldehyde into a quinazoline derivative is a multi-step process that proceeds through a well-established pathway. The reaction is initiated by the condensation of the primary amine with the aldehyde, followed by an intramolecular cyclization and a final oxidation step to yield the stable aromatic heterocycle.

The core mechanism can be broken down into three key stages:

  • Imine/Schiff Base Formation: The reaction commences with the nucleophilic attack of the aniline's primary amine onto the electrophilic carbonyl carbon of the aldehyde.[5][6] This is typically followed by dehydration to form a Schiff base (an imine). Under acidic conditions, this intermediate exists as a highly electrophilic iminium ion, which is primed for the subsequent cyclization.[7][8][9]

  • Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular electrophilic attack. The electron-rich benzene ring of the aniline derivative acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This endo-trig cyclization results in the formation of a dihydroquinazoline intermediate. This step is analogous to the key cyclization in the renowned Pictet-Spengler reaction used for synthesizing tetrahydroisoquinolines.[7][10]

  • Aromatization (Oxidation): The dihydroquinazoline intermediate is not typically isolated as it readily undergoes oxidation to form the thermodynamically stable, aromatic quinazoline ring system. This final dehydrogenation step is often the driving force for the reaction and can be facilitated by a variety of oxidants, ranging from molecular oxygen in the air to specific chemical reagents like iodine or ceric ammonium nitrate (CAN).[11][12]

The overall mechanistic pathway is visualized in the diagram below.

Reaction_Mechanism cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Aromatization Reactants Aniline + Aldehyde Intermediate1 Schiff Base / Iminium Ion Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Dihydroquinazoline Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product Quinazoline Product Intermediate2->Product Oxidation (-2H)

Caption: The three-stage mechanism for quinazoline synthesis.

Application in Drug Discovery: Building Diverse Molecular Libraries

The quinazoline core is a recurring motif in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and analgesic properties.[13] The reaction of this compound with aldehydes is a powerful tool for drug development professionals because it allows for the systematic exploration of the chemical space around this privileged scaffold.

By simply changing the aldehyde starting material (R-CHO), chemists can readily synthesize a diverse library of analogues with different substituents at the 2-position of the quinazoline ring. This diversity is critical for conducting Structure-Activity Relationship (SAR) studies, which aim to optimize a compound's potency, selectivity, and pharmacokinetic properties.

  • Aromatic Aldehydes: Introduce aryl groups, allowing for the exploration of pi-stacking interactions and the introduction of further functionality on a secondary aromatic ring.

  • Aliphatic Aldehydes: Introduce alkyl chains of varying lengths and branching, which can be used to modulate lipophilicity and steric interactions within a target's binding pocket.[14]

  • Heteroaromatic Aldehydes: Incorporate other heterocyclic systems, which can act as hydrogen bond donors or acceptors, further enhancing target engagement.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis and purification of quinazoline derivatives from this compound.

Protocol 1: Iodine-Catalyzed Synthesis of 2-Arylquinazolines

This protocol describes a robust and widely applicable method using molecular iodine as a mild and efficient catalyst and oxidant for the synthesis of 2-arylquinazolines.

Materials and Reagents:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Molecular Iodine (I₂)

  • Ethanol (Absolute)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the aromatic aldehyde (1.1 mmol, 1.1 eq) followed by absolute ethanol (15 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Introduction: Add molecular iodine (0.2 mmol, 0.2 eq) to the solution. The solution will typically turn dark brown.

    • Rationale: Iodine serves as a catalyst for the cyclization and as a mild oxidant for the final aromatization step, accepting the hydrogen atoms from the dihydroquinazoline intermediate.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Work-up - Extraction: Dilute the residue with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated Na₂S₂O₃ solution (2 x 20 mL) to remove excess iodine, followed by a saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

    • Rationale: The thiosulfate wash quenches and removes unreacted iodine. The bicarbonate wash removes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 2-arylquinazoline product.

Experimental Workflow Visualization

Experimental_Workflow start Start: Reagents setup 1. Reaction Setup (Aniline, Aldehyde, Solvent) start->setup catalyst 2. Add Iodine Catalyst setup->catalyst reflux 3. Heat to Reflux (4-8 hours) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify 6. Purify Product (Chromatography / Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize end_product Final Product characterize->end_product

Caption: A typical workflow for quinazoline synthesis and purification.

Data Summary: Reaction Condition Variability

The choice of aldehyde, solvent, and catalyst can significantly impact reaction outcomes. The following table summarizes typical conditions and expected yields for the reaction with different classes of aldehydes.

Aldehyde Substrate Solvent Catalyst/Oxidant Temp (°C) Time (h) Typical Yield (%)
BenzaldehydeEthanolI₂804-685-95%
4-NitrobenzaldehydeDMFAir (O₂)1008-1270-85%
4-MethoxybenzaldehydeTolueneCAN1103-580-90%
Furan-2-carbaldehydeAcetonitrileIBX806-875-88%
PropanalEthanolAir (O₂)8012-1650-65%
CyclohexanecarbaldehydeDMFI₂10010-1460-75%

Note: Yields are illustrative and can vary based on the specific substrate and precise reaction conditions. Electron-withdrawing groups on aromatic aldehydes may require longer reaction times or more forcing conditions, while aliphatic aldehydes generally give more moderate yields compared to their aromatic counterparts.[14]

Conclusion and Future Outlook

The reaction of this compound with aldehydes is a robust, reliable, and highly versatile method for the synthesis of medicinally relevant quinazoline scaffolds. The operational simplicity, tolerance of a wide range of functional groups on the aldehyde partner, and the straightforward purification procedures make it an indispensable tool for both academic research and industrial drug discovery. Future advancements may focus on developing even more environmentally benign catalytic systems, expanding the substrate scope to more complex aldehydes, and adapting the methodology for high-throughput and flow chemistry applications.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction between 4‐methoxyl aniline and 2‐phenylacetalde‐ hyde in the optimized conditions. Retrieved from [Link]

  • Javaid, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches for the synthesis of 2‐substituted quinazolines. Retrieved from [Link]

  • Pinto, A., et al. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. Retrieved from [Link]

  • St. Amant, A. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship. Retrieved from [Link]

  • Chalker, J. M., et al. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • ResearchGate. (n.d.). Synthesis of substituted anilines and mesityl oxide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. Retrieved from [Link]

  • Flores, E. (2016). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]

  • de Carvalho, C. C. C. R. (2017). Enzymatic reactions towards aldehydes: An overview. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • Marques, F. A. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. Retrieved from [Link]

  • Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Retrieved from [Link]

  • Petko, K. I., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Reddit. (2026). Aromatic Aldehyde and Aniline to yield a Schiff base. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Aliphatic Aldehydes with 3,5-Dimethoxy- aniline. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

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Application Note: Strategic Derivatization of 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-(2-Methoxyphenoxymethyl)aniline , a privileged pharmacophore often employed to introduce hydrophobic bulk and hydrogen-bond acceptor motifs into kinase inhibitors (e.g., VEGFR, BTK targets) and GPCR ligands.

Introduction & Molecule Profile[1][2][3][4][5]

This compound is a bifunctional building block characterized by a primary aniline nucleophile and a flexible, lipophilic 2-methoxyphenoxymethyl side chain. In drug discovery, this specific ether-linked motif is frequently utilized to occupy hydrophobic pockets (e.g., the back-cleft of kinase domains) while the aniline nitrogen serves as the anchor point for scaffolding.

Chemical Profile[2][3][5][6][7][8][9][10][11][12]
  • IUPAC Name: 2-((2-methoxyphenoxy)methyl)aniline

  • Key Functionality: Primary Aryl Amine (

    
    )
    
  • Structural Alert: Benzylic Ether Linkage (

    
    ). Note: This linkage is stable to basic and mild acidic conditions but susceptible to cleavage under strong Lewis acidic conditions (e.g., 
    
    
    
    ) or catalytic hydrogenolysis (
    
    
    ).
  • Solubility: Low in water; high in DCM, DMSO, DMF, and EtOAc.

Strategic Utility

The derivatization of this molecule typically follows three distinct pathways depending on the target chemotype:

  • Amide/Urea Formation: For constructing "hinge-binder" motifs in kinase inhibitors.

  • Reductive Amination: For creating flexible secondary amine linkers.

  • Sandmeyer/Cross-Coupling: Converting the amine to a halide (I/Br) to use the molecule as an electrophile in Suzuki-Miyaura couplings.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision tree for derivatizing this compound, highlighting critical reagents and reaction pathways.

Derivatization_Workflow Start This compound (Starting Material) Path1 Pathway A: Acylation/Carbamoylation Start->Path1 R-COCl or R-NCO DIPEA, DCM Path2 Pathway B: Reductive Amination Start->Path2 R-CHO NaBH(OAc)3, DCE Path3 Pathway C: Sandmeyer/Halogenation Start->Path3 NaNO2, HX CuX (Sandmeyer) Prod1 Amides/Ureas (Kinase Inhibitors) Path1->Prod1 Nucleophilic Attack Prod2 Secondary Amines (Flexible Linkers) Path2->Prod2 Imine Reduction Prod3 Aryl Halides (I/Br) (Suzuki Coupling Partners) Path3->Prod3 Radical Substitution

Figure 1: Strategic derivatization pathways for this compound. Colors indicate distinct reaction classes.

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (Library Scale)

Objective: Synthesis of an amide library without compromising the benzylic ether linkage. Rationale: Acid chlorides are preferred over coupling reagents (HATU/EDC) for anilines due to the lower nucleophilicity of the aryl amine compared to alkyl amines. However, if the acid partner is sensitive, HATU is the backup.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) or Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM in a 20 mL scintillation vial.

  • Base Addition: Add 3.0 mmol (522 µL) of DIPEA. Stir at room temperature (RT) for 5 minutes.

  • Acylation:

    • Option 1 (Acid Chloride): Add 1.1 mmol of the respective acid chloride dropwise at 0°C, then warm to RT.

    • Option 2 (HATU Coupling): Pre-activate the carboxylic acid (1.1 mmol) with HATU (1.2 mmol) and DIPEA (1.0 mmol) in DMF/DCM (1:1) for 15 minutes, then add the aniline solution.

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The target mass should appear as

    
    .
    
  • Work-up: Dilute with 20 mL DCM. Wash with saturated

    
     (2 x 10 mL) followed by brine (10 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Control Point: Avoid strong acidic workups (pH < 2) to prevent potential hydrolysis of the methoxy group or ether cleavage, although the ether is generally robust.

Protocol B: Urea Synthesis (Isocyanate Method)

Objective: Formation of urea derivatives, a common motif in soluble epoxide hydrolase (sEH) and kinase inhibitors.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Aryl Isocyanate (1.05 equiv)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of the aniline in 4 mL of anhydrous THF.

  • Add 1.05 mmol of the isocyanate derivative dropwise at RT.

  • Observation: A precipitate often forms within 30–60 minutes (the urea product).

  • Completion: Stir for 4 hours or overnight.

  • Isolation: If solid precipitates, filter and wash with cold ether. If soluble, concentrate and purify via recrystallization from EtOH/Water or column chromatography.

Protocol C: Sandmeyer Reaction (Conversion to Aryl Iodide)

Objective: Convert the aniline to an aryl iodide to enable palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the 1-position.

Reagents:

  • Substrate: this compound

  • Source:

    
    , 
    
    
    
    ,
    
    
    (aqueous) or
    
    
    -TsOH/MeCN (non-aqueous)

Step-by-Step Procedure:

  • Salt Formation: Suspend 5.0 mmol of aniline in 10 mL of 2M

    
     and cool to 0°C in an ice bath.
    
  • Diazotization: Add a solution of

    
     (5.5 mmol) in 2 mL water dropwise, maintaining temperature < 5°C. Stir for 20 mins. The solution should become clear (diazonium salt formation).
    
  • Iodination: Slowly add a solution of

    
     (10.0 mmol) in 5 mL water.
    
  • Reaction: Allow to warm to RT and then heat to 60°C for 1 hour. Nitrogen gas evolution will be observed.

  • Quench: Cool and treat with 10%

    
     (sodium thiosulfate) to remove iodine color.
    
  • Extraction: Extract with EtOAc (3 x 20 mL). The product, 1-iodo-2-((2-methoxyphenoxy)methyl)benzene, is an oil or low-melting solid.

Analytical Validation & Data

To validate the structure of derivatives, specific NMR signals corresponding to the ether linker must be preserved.

Table 1: Key NMR Diagnostic Signals (CDCl3)

MoietyProton (

)
MultiplicityChemical Shift (

ppm)
Diagnostic Value
Linker

Singlet~5.10 - 5.20Critical: Confirming ether integrity.
Methoxy

Singlet~3.85 - 3.90Confirms presence of "Right Hand Side" ring.
Aniline NH

Broad Singlet~4.0 - 5.0Disappears upon derivatization.
Amide NH

Singlet~8.0 - 10.0Appears in amide/urea products.

Mass Spectrometry (ESI+):

  • Parent Mass (M): 229.11 Da (

    
    )
    
  • Typical Fragmentation: Loss of the 2-methoxyphenoxy group often yields a characteristic benzyl cation fragment.

References

  • General Aniline Derivatization

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Standard protocols for acylation and diazotization).

  • Kinase Inhibitor Scaffolds

    • Zhang, J., et al. (2009). Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-containing side chains as EGFR inhibitors . Bioorganic & Medicinal Chemistry, 24(8), 1889-1899. (Demonstrates utility of aniline-ether motifs).

  • Sandmeyer Protocols

    • Krasnokutskaya, E. A., et al. (2007).[2] A new, one-step, effective protocol for the synthesis of aryl iodides from anilines . Synthesis, 2007(1), 81-84. (Methodology for Protocol C).

  • Ether Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for stability of benzyl ethers).

Disclaimer: These protocols are intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for this compound and all reagents before use.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Methoxyphenoxymethyl)aniline Synthesis

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Overview & Molecule Profile

Welcome to the technical support hub for This compound . This guide addresses the specific synthetic challenges associated with this diaryl ether scaffold.

Target Structure Analysis:

  • Core: Aniline (primary amine).

  • Linker: Methylene bridge (

    
    ) connecting the aniline ring to an ether oxygen.
    
  • Pendant: 2-Methoxyphenyl (Guaiacol derivative).

  • Critical Vulnerability: The benzylic C-O bond. This structural feature is highly susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions, often leading to the unintended formation of o-toluidine and guaiacol.

Module 1: The Alkylation Step (Building the Skeleton)

User Issue (Ticket #402): "I am reacting 2-nitrobenzyl bromide with guaiacol using


 in acetone, but the reaction is slow and yields are inconsistent (<50%)."
Root Cause Analysis

While acetone is a common solvent for Williamson ether synthesis, its low boiling point (


) often fails to provide the activation energy required for sterically crowded or deactivated electrophiles. Furthermore, potassium carbonate (

) has low solubility in acetone, creating a heterogeneous mixture that suffers from poor mass transfer.
Optimization Protocol

Switch to a polar aprotic solvent with a higher boiling point and ensure strictly anhydrous conditions.

Recommended Conditions:

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    with catalytic
    
    
    (Finkelstein condition).
  • Temperature:

    
    .
    

Step-by-Step Protocol:

  • Charge: Dissolve 2-methoxyphenol (1.1 equiv) in anhydrous DMF (

    
    ).
    
  • Deprotonate: Add

    
     (1.5 equiv). Stir at RT for 30 min to ensure phenoxide formation.
    
  • Alkylate: Add 2-nitrobenzyl bromide (1.0 equiv) dropwise.

  • Catalyze (Optional): Add TBAI (Tetrabutylammonium iodide, 5 mol%) if reaction remains sluggish.

  • Monitor: Heat to

    
    . Monitor by TLC/LCMS.
    
  • Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a solid. Filter and wash with water to remove DMF.

Data: Solvent & Base Effects [1][2]

SolventBaseTemp (

)
Time (h)Yield (%)Notes
Acetone

56 (Reflux)2445-55Sluggish; incomplete conversion.
DMF

60 4 88-92 Recommended standard.
DMF

0 to RT285Fast, but risk of side reactions (elimination).
Acetonitrile

80394Excellent, easier workup than DMF.

Module 2: The Reduction Step (The Critical Bottleneck)

User Issue (Ticket #405): "I used Pd/C and


 to reduce the nitro group. I isolated o-toluidine instead of my product. The ether bridge disappeared."
Root Cause Analysis

This is the most common failure mode. You have inadvertently performed a hydrogenolysis .

  • Mechanism: Benzyl ethers are protecting groups specifically designed to be removed by Pd/C + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . The benzylic carbon-oxygen bond is weaker than the aromatic ring bonds and cleaves readily under these conditions.
    
Troubleshooting Guide: Chemoselective Reduction

You must use a reduction method that targets the nitro group (


) while being inert toward the benzyl ether (

).

Decision Matrix (Visualized below):

  • Avoid:

    
    , 
    
    
    
    .
  • Use: Iron/Acid (Bechamp), Zinc/Ammonium Chloride, or Sulfided Platinum.

ReductionLogic Start Start: Nitro-Ether Intermediate Condition Select Reduction Method Start->Condition PathA Catalytic Hydrogenation (Pd/C, H2, MeOH) Condition->PathA Standard PathB Dissolving Metal Reduction (Fe/AcOH or Zn/NH4Cl) Condition->PathB Recommended PathC Poisoned Catalyst (Pt/C-S or Pd/C + Pyridine) Condition->PathC Alternative ResultA FAILURE: Hydrogenolysis (Ether Cleavage) PathA->ResultA Avoid ResultB SUCCESS: Chemoselective Nitro Reduction PathB->ResultB ResultC SUCCESS: Variable Yield (Requires Optimization) PathC->ResultC

Figure 1: Decision tree for chemoselective reduction of nitro groups in the presence of benzyl ethers.

Recommended Protocol: Iron-Mediated Reduction (Bechamp)

This method is virtually 100% selective for nitro groups over benzyl ethers.

  • Suspend: Mix the nitro intermediate (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Add Reductant: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
    • Note: Using

      
       is milder than Acetic Acid and simplifies workup.
      
  • Heat: Reflux (

    
    ) with vigorous stirring (mechanical stirring recommended due to iron sludge).
    
  • Monitor: Reaction is typically complete in 1-2 hours.

  • Workup (Crucial):

    • Filter hot through a Celite pad to remove iron oxides.

    • Wash the pad with hot ethanol.

    • Concentrate the filtrate.

    • Partition between Ethyl Acetate and Water.

    • Dry organic layer (

      
      ) and evaporate.[3]
      

Module 3: Isolation & Stability

User Issue (Ticket #409): "My product oil turns from yellow to dark purple/brown after leaving it on the bench overnight."

Root Cause Analysis

Anilines are electron-rich and prone to autoxidation by atmospheric oxygen, forming quinone-imine impurities (the "browning" effect). The presence of the electron-donating ether oxygen nearby may exacerbate this slightly.

Stabilization Protocol

Do not store the product as a free base oil. Convert it to a hydrochloride salt immediately for long-term storage.

Salt Formation Step:

  • Dissolve the crude aniline in a minimum amount of Diethyl Ether or Dichloromethane.

  • Cool to

    
    .[3]
    
  • Add

    
     in Dioxane (or bubble HCl gas) dropwise.
    
  • The hydrochloride salt will precipitate as a white/off-white solid.

  • Filter, wash with ether, and dry under vacuum.

  • Storage: Store the salt at

    
     in a desiccator.
    

Summary of Validated Workflow

StepReagentsCritical Control Point
1. Coupling 2-nitrobenzyl bromide + Guaiacol +

/ DMF
Use DMF, not Acetone. Ensure temp >

.
2. Reduction Fe /

/ EtOH /

DO NOT use Pd/C. Iron prevents ether cleavage.
3. Storage HCl / DioxaneStore as HCl salt to prevent oxidation.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][4][5][6][7]

    • URL:[Link]

  • Hydrogenolysis of Benzyl Ethers

    • Source: Organic Chemistry Portal.[6] "Protecting Groups: Benzyl Ethers."[2][8][9] (Highlights sensitivity to Pd/C).

    • URL:[Link]

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Source: BenchChem Technical Support.[10] "Selective reduction of nitro group without affecting other functional groups."

  • Inhibition of Hydrogenolysis

    • Source: Sajiki, H. (1995).[9] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia." Tetrahedron Letters.

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Guide for Reactions Involving 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Methoxyphenoxymethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. The following question-and-answer format addresses specific experimental challenges, explains the underlying chemical principles, and offers actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the potential causes related to the reagent itself?

A1: Several intrinsic properties of this compound can contribute to reduced reactivity. These primarily revolve around the electronic and steric effects of its substituents.

  • Reduced Nucleophilicity of the Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring through resonance, which is a common feature of all anilines. However, the presence of the ortho-methoxyphenoxymethyl group introduces competing electronic effects. The ether oxygen in the phenoxymethyl moiety can also donate electron density to the aniline ring, but the overall inductive electron-withdrawing effect of the methoxy group can slightly decrease the basicity and, consequently, the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.[1][2] This reduced nucleophilicity can slow down reactions that require the aniline to act as a nucleophile, such as amide bond formations or nucleophilic aromatic substitutions.

  • Steric Hindrance: The bulky 2-methoxyphenoxymethyl group at the ortho position creates significant steric hindrance around the aniline nitrogen.[3][4] This can impede the approach of electrophiles, especially bulky coupling partners or reagents. This is a common challenge in reactions like amide coupling and some cross-coupling reactions.[3][5]

Q2: I am attempting an amide coupling with this compound and a carboxylic acid, but the yield is low. How can I optimize this reaction?

A2: Low yields in amide couplings with this substrate are often due to a combination of its reduced nucleophilicity and steric hindrance.[3] Standard coupling reagents may not be sufficiently reactive.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered anilines, more potent coupling reagents are often necessary.[6] Consider moving beyond standard carbodiimides like EDC.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective for challenging couplings.[6]

    • Phosphonium Salts: PyBOP and PyAOP are powerful reagents known to facilitate difficult amide bond formations.[6]

    • Acid Chloride or Acyl Fluoride Formation: Converting the carboxylic acid to its corresponding acid chloride (using, for example, oxalyl chloride or thionyl chloride) or acyl fluoride can significantly increase its reactivity.[6] This pre-activation step often overcomes the sluggishness of the aniline.

  • Reaction Conditions:

    • Base: Ensure a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is used to minimize side reactions.

    • Temperature: Increasing the reaction temperature, sometimes with the use of microwave irradiation, can provide the necessary activation energy to overcome the steric barrier.[6]

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.

Data on Coupling Reagent Efficacy for Hindered Couplings:

Coupling Reagent ClassExamplesGeneral Efficacy for Hindered Substrates
CarbodiimidesEDC, DCCOften insufficient
Uronium/Aminium SaltsHATU, HCTUGood to Excellent
Phosphonium SaltsPyBOP, PyAOPExcellent
Acid HalidesAcyl Chlorides, Acyl FluoridesVery High Reactivity
Q3: I am observing unexpected side products in my cross-coupling reaction. What are the likely side reactions involving this compound?

A3: In palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Stille couplings, the aniline moiety can sometimes participate in or interfere with the desired reaction.

  • Homocoupling: The aniline itself can undergo oxidative self-coupling to form azo compounds, although this is more common under specific oxidative conditions.[7]

  • Competing N-Arylation: In reactions where the aniline is not the intended nucleophile (e.g., a Suzuki coupling of an aryl halide with a boronic acid, where the aniline is a substituent on the halide), the aniline nitrogen can sometimes compete with the desired nucleophile for the palladium catalyst, leading to N-arylation byproducts.

  • Ligand Scavenging: The aniline nitrogen can act as a ligand for the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation.

Workflow for Troubleshooting Cross-Coupling Reactions:

G start Low Yield or Side Products in Cross-Coupling catalyst Evaluate Catalyst System start->catalyst base Optimize Base (e.g., Cs2CO3, K3PO4) start->base solvent Solvent Choice (e.g., Toluene, Dioxane, DMF) start->solvent temp Adjust Temperature start->temp protect Consider N-Protection (e.g., Boc) start->protect ligand Screen Different Ligands (e.g., XPhos, SPhos) catalyst->ligand precatalyst Use a Pre-catalyst for Consistent Activation catalyst->precatalyst result Improved Yield and Purity ligand->result precatalyst->result base->result solvent->result temp->result protect->result

Caption: Troubleshooting workflow for cross-coupling reactions.

Q4: My purified this compound is discoloring over time. What is causing this, and how can I prevent it?

A4: Aromatic amines are susceptible to oxidation, which is the primary cause of discoloration (often turning yellow, brown, or purple).[8]

Factors Contributing to Degradation:

  • Atmospheric Oxygen: The aniline can be oxidized by O₂ from the air.

  • Light: Photodegradation can generate radicals that accelerate the oxidation process.

  • Trace Impurities: Metal ions or acidic impurities can catalyze degradation.

Prevention and Handling Recommendations:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.[8]

  • Temperature Control: Store at reduced temperatures (e.g., 2-8 °C) to slow the rate of degradation.

  • Purification: If the compound is already discolored, it may need to be repurified before use. A common method for purifying anilines is to dissolve the compound in an appropriate organic solvent and wash with a dilute aqueous solution of a mild reducing agent (like sodium bisulfite) followed by a dilute base wash. Recrystallization or column chromatography can also be effective.[9][10]

Q5: I am planning a reaction to form a quinazoline from this compound. What general strategies should I consider?

A5: this compound is a precursor to a substituted 2-amino-benzylamine or a related synthon, which are key intermediates for quinazoline synthesis. The general approach involves reacting this aniline with a one-carbon synthon, followed by cyclization.

General Synthetic Strategies for Quinazolines:

  • From 2-Aminobenzonitriles: The aniline can be a starting point for synthesizing a corresponding 2-aminobenzonitrile. This can then react with aldehydes and arylboronic acids in a palladium-catalyzed three-component reaction.[11]

  • From 2-Aminobenzylamines: The aniline moiety can be transformed into a 2-aminobenzylamine, which can then undergo condensation with aldehydes or nitriles.[12]

  • Oxidative Condensation: There are methods involving the condensation of an aniline derivative with a nitrile mediated by an oxidizing agent.[12]

Illustrative Quinazoline Synthesis Pathway:

G start This compound step1 Functional Group Transformation start->step1 intermediate 2-Amino-benzylamine or 2-Aminobenzonitrile Derivative step1->intermediate step2 Condensation with Aldehyde or Nitrile intermediate->step2 cyclization Cyclization step2->cyclization product Substituted Quinazoline cyclization->product

Caption: General pathway for quinazoline synthesis.

References
  • Vertex AI Search Result. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Benchchem. (N.D.). A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reaction.
  • ECHEMI. (N.D.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Benchchem. (N.D.). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • Benchchem. (N.D.). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
  • Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?
  • ChemRxiv. (N.D.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • Reddit. (2024). What makes Aniline more basic than O-MethoxyAniline??
  • PMC. (N.D.). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent.
  • Benchchem. (N.D.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • ResearchGate. (N.D.). Cross-coupling of substituted anilines.
  • RSC Publishing. (2024).
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2021).
  • University of Rochester. (N.D.). How to Troubleshoot a Reaction.
  • ResearchGate. (N.D.). Approaches for the synthesis of 2‐substituted quinazolines.
  • Organic Chemistry Portal. (N.D.). Synthesis of quinazolines.
  • CHIMIA. (N.D.). The Synthesis of Sterically Hindered Amides.
  • Moshkina, T. N., et al. (N.D.). 2-AZINYL QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTIES.
  • University of Rochester. (N.D.). How To: Troubleshoot a Reaction.
  • PMC. (2013).
  • ResearchGate. (N.D.). Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles.
  • Benchchem. (N.D.). Technical Support Center: 2-Methyl-4-(4-methylphenoxy)aniline Reactions.
  • PubChem. (N.D.). 4-(2-Methoxyphenoxy)aniline.
  • Sigma-Aldrich. (N.D.). 2-Methoxy-N-methylaniline 97.
  • Santa Cruz Biotechnology. (N.D.). 2-(2-Methoxyphenoxy)-5-methylaniline.
  • ChemBridge. (N.D.). 2-(2-methoxyphenoxy)aniline.
  • Benchchem. (N.D.). Technical Support Center: Stabilizing 2-Methyl-4-(4-methylphenoxy)aniline in Solution.
  • Benchchem. (N.D.). Enhancing the reactivity of 2-Methyl-4-(4-methylphenoxy)aniline.
  • PubChem. (N.D.). 2-[(2-Methoxyanilino)methoxy]aniline.
  • Google Patents. (N.D.). JPH08295654A - Method for purifying aniline.
  • Google Patents. (N.D.).
  • Reddit. (2023).
  • o-Anisidine (2-Methoxyaniline)
  • LookChem. (N.D.). Cas 35122-79-3,4-Chloro-2-methoxy-N-methylaniline 96%.
  • Benchchem. (N.D.). Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.
  • MDPI. (N.D.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.
  • Der Pharma Chemica. (N.D.). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with.
  • Vihita Drugs & Intermediates. (N.D.). 2-[(2-Methoxy Phenoxy) Methyl] Oxirane.
  • Google Patents. (N.D.).
  • Jay Finechem. (N.D.). CAS 99-59-2 | 2-Methoxy-5-nitroaniline | Fast Scarlet R Supplier.
  • Eureka | Patsnap. (N.D.). Preparation method of 2-methoxy-4-nitroaniline.
  • Santa Cruz Biotechnology. (N.D.). 2-[(2-Methoxyphenoxy)methyl]oxirane.
  • ResearchGate. (2025). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes.
  • Chemistry Stack Exchange. (2021). Effect of +M and +R effect in basicity of 4-methoxy aniline.

Sources

Minimizing side reactions in the synthesis of 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxymethyl)aniline

Case ID: #SYN-2026-MPMA Subject: Minimizing Side Reactions & Optimizing Chemoselectivity Status: Active Guide Analyst: Senior Application Scientist[1][2]

Executive Summary & Molecule Analysis

Target Molecule: this compound Structural Vulnerability Analysis: The synthesis of this molecule involves two distinct chemical risks that frequently result in yield loss (<40%) if not managed:

  • The Ambident Nucleophile Trap (Step 1): The reaction of 2-methoxyphenol (Guaiacol) with 2-nitrobenzyl bromide can lead to C-alkylation or hydrolysis if solvent/base conditions are not strictly controlled.[1]

  • The Hydrogenolysis Trap (Step 2): The benzylic ether linkage (Ar-CH₂-O-Ar) is highly susceptible to cleavage during the reduction of the nitro group, particularly when using standard Palladium on Carbon (Pd/C) hydrogenation.[2]

This guide provides a self-validating workflow to navigate these risks.

Module 1: The Coupling Reaction (Ether Formation)[2]

Objective: Synthesize 1-(2-methoxyphenoxymethyl)-2-nitrobenzene while suppressing hydrolysis and C-alkylation.

Troubleshooting & FAQs

Q: I am observing a significant amount of 2-nitrobenzyl alcohol in my crude LCMS. Why? A: This is a hydrolysis byproduct caused by moisture. Benzyl halides are extremely electrophilic.

  • Root Cause: Wet solvent or hygroscopic base (

    
    ).
    
  • Correction: Use anhydrous Acetone or DMF. Dry your

    
     in an oven at 120°C overnight before use. Add molecular sieves (3Å) to the reaction vessel.
    

Q: My yield is low, and I see a non-polar impurity. Is it C-alkylation? A: Likely yes. Phenoxide anions are ambident nucleophiles.

  • Mechanism: Strong bases (like NaH) or high temperatures favor C-alkylation (ring substitution) over O-alkylation (ether formation).[1]

  • Correction: Switch to a milder base. Potassium Carbonate (

    
    )  in Acetone at reflux is the "Gold Standard" for this specific transformation.[2] It buffers the basicity, favoring the kinetic O-alkylation product.[2]
    
Optimized Protocol: Williamson Ether Synthesis
ParameterRecommendationRationale
Reagents 2-Nitrobenzyl bromide (1.0 eq) + Guaiacol (1.1 eq)Slight excess of phenol ensures full consumption of the halide.[1]
Base

(2.0 eq), anhydrous
Mild base prevents C-alkylation.[1]
Solvent Acetone (Reagent Grade, Dry)Polar aprotic solvents favor

mechanisms.
Temp/Time Reflux (56°C) for 4-6 hoursSufficient energy for substitution without degrading the halide.[1]

Module 2: The Reduction (The Critical Step)

Objective: Reduce the Nitro group (


) to Aniline (

) without breaking the Ether bridge (

).

WARNING: Do NOT use standard 10% Pd/C with Hydrogen gas (


) unless you use a poison. This will cleave the molecule into o-toluidine and guaiacol.[2]
Decision Matrix: Selecting the Right Reduction Method

ReductionLogic Start Start: Nitro Reduction Selection Q1 Is the lab equipped for heavy metal waste disposal? Start->Q1 MethodA Method A (Recommended): Fe / AcOH or Fe / NH4Cl (Chemoselective, Robust) Q1->MethodA Yes (Standard Lab) Q2 Must use Hydrogenation? (e.g., Scale-up requirement) Q1->Q2 No / Prefer Catalytic MethodB Method B: Pt/C (Sulfided) + H2 (Resists Hydrogenolysis) Q2->MethodB High Pressure Available MethodC Method C: Pd/C + H2 + Poison (Add 0.5 eq NH4OAc) Q2->MethodC Standard Balloon

Figure 1: Decision matrix for selecting the reduction strategy to prevent ether cleavage.

Protocol A: Iron-Mediated Reduction (Recommended)

Best for: Small to medium scale (1g - 50g).[1] High reliability.

  • Suspend the nitro-ether intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
    • Note: Using Acetic Acid (AcOH) instead of

      
       is faster but requires an acidic workup which might solubilize the aniline product. 
      
      
      
      is neutral.
  • Heat to reflux (80°C) with vigorous stirring.

  • Monitor by TLC. The reaction typically completes in 1-2 hours.[1][2]

  • Workup: Filter hot through Celite to remove iron oxide sludge. Concentrate the filtrate. Partition between EtOAc and Water.

Protocol B: Poisoned Hydrogenation (Sajiki Method)

Best for: Large scale where metal waste (Fe) is prohibitive.[1]

Standard Pd/C cleaves benzyl ethers. However, adding a nitrogen-containing "poison" blocks the active sites responsible for hydrogenolysis while permitting nitro reduction.

  • Dissolve substrate in Methanol.

  • Add 10% Pd/C (5-10 wt%).

  • Add Ammonium Acetate (

    
    ) or Pyridine (0.5 eq relative to substrate).
    
  • Hydrogenate at 1 atm (balloon) at Room Temperature.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The amine poison competitively adsorbs to the catalyst surface, inhibiting the C-O bond cleavage [1].[2][5]

Side Reaction Analysis Table

Observed ByproductStructure/DescriptionCausePrevention Strategy
o-Toluidine Cleaved Aniline (Low MW)Hydrogenolysis. The benzyl ether bond was broken by

/Pd.[1][2]
Switch to Fe/AcOH or Pt/C.
Azoxy Dimer R-N=N(O)-R (High MW)Incomplete Reduction. Common in basic media (Zn/NaOH) or insufficient reductant.[1]Ensure excess reductant (Fe). Maintain neutral/acidic pH.
Hydroxylamine R-NH-OHPartial Reduction. Reaction stopped too early.Increase temperature or reaction time.
N-Acetylated R-NH-AcSide Reaction with Solvent. Occurs if reducing in AcOH with strong heating.[1][2]Use

/EtOH instead of AcOH.

References

  • Sajiki, H. (1995).[5][8] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5][8] Tetrahedron Letters, 36(20), 3465-3468.[2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
  • Porter, H. K. (1973).[12] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20(4), 455–481.[12] (Foundational text on selective nitro reduction). [1]

  • RSC Advances. (2014). "Chemoselective reduction of nitroarenes." (Review of metal-free and metal-catalyzed methods).

Sources

Column chromatography protocols for 2-(2-Methoxyphenoxymethyl)aniline purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Protocols & Troubleshooting Ticket ID: ANILINE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 2-(2-Methoxyphenoxymethyl)aniline , a molecule containing a primary aromatic amine, an ether linkage, and a methoxy group.

The critical challenge in purifying this compound is the Lewis acid-base interaction between the basic primary amine (–NH₂) and the acidic silanol groups (Si-OH) on standard silica gel. This interaction causes peak broadening ("tailing"), poor resolution, and potential loss of yield due to irreversible adsorption.

This guide provides a self-validating protocol to neutralize this interaction, ensuring a tight band and high recovery.

Module 1: Stationary Phase Selection & Preparation

The Core Problem: Silanol Activity

Standard silica gel (


) acts as a weak acid. Your target aniline is a weak base. Without intervention, the amine protons hydrogen-bond to the deprotonated silanols, causing the compound to "drag" rather than elute cleanly.
Protocol A: Triethylamine (TEA) Deactivation (Recommended)

This is the most cost-effective method for standard laboratories.

  • Calculate Silica Load: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.

  • Prepare Slurry Solvent: Create a solution of Hexanes containing 1% (v/v) Triethylamine (TEA) .

  • Slurry Packing:

    • Suspend the silica in the TEA/Hexane solution.

    • Pour into the column and flush with 2 column volumes (CV) of the same solvent.

    • Mechanism:[1][2] The TEA is a stronger base than your aniline. It preferentially binds to the active silanol sites, "capping" them and creating a neutral surface for your analyte.

  • Equilibration: Flush with your starting mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA) until the heat of adsorption dissipates.

Protocol B: Amine-Functionalized Silica (High Performance)

If budget permits, use Amino-propyl functionalized silica (NH₂-SiO₂) .

  • Benefit: The stationary phase is already basic. No TEA additive is required in the mobile phase.

  • Solvent Compatibility: Compatible with Hexanes, EtOAc, DCM, and Ethanol. Avoid aldehydes/ketones as solvents (acetone) to prevent Schiff base formation.

Decision Logic: Stationary Phase Selection

StationaryPhaseLogic Start START: Select Stationary Phase Budget Is budget/availability a constraint? Start->Budget StandardSilica Standard Silica Gel (60 Å) Budget->StandardSilica Yes (Low Cost) AmineSilica Amine-Functionalized Silica (NH2) Budget->AmineSilica No (High Efficiency) PreTreat REQUIRED: Pre-treat with 1% TEA in Slurry Solvent StandardSilica->PreTreat DirectUse Direct Use: No TEA needed in Mobile Phase AmineSilica->DirectUse Outcome Outcome: Symmetrical Peak Shape PreTreat->Outcome DirectUse->Outcome

Figure 1: Decision matrix for selecting the appropriate stationary phase to prevent amine tailing.

Module 2: Mobile Phase & Elution Strategy

Solvent System Design

The ether and methoxy groups provide moderate polarity, while the aromatic rings add lipophilicity.

  • Base System: Hexanes / Ethyl Acetate (EtOAc).[3]

  • Modifier: 1% Triethylamine (TEA) must be maintained in both the non-polar (Hexane) and polar (EtOAc) reservoirs if using Protocol A.

Step-by-Step Gradient Protocol
  • Load: Dissolve crude in minimum DCM or Toluene (avoid EtOAc for loading if possible to prevent band spreading). Load carefully onto the sand bed.

  • Elution Gradient:

SegmentSolvent Composition (Hex:EtOAc + 1% TEA)CV (Column Volumes)Purpose
1 100:02Elute non-polar impurities (e.g., unreacted nitro precursors, bis-ethers).
2 95:53Elute lipophilic byproducts.
3 90:10

70:30 (Linear Gradient)
10Target Elution Window. Expect product between 15-25% EtOAc.
4 0:100 (Flush)2Remove highly polar debris/salts.

Note: If the compound is stubborn, switch to DCM:MeOH (95:5) , but only after attempting the Hex/EtOAc system.

Module 3: Visualization & Detection

How do you confirm which fractions contain this compound?

  • UV Absorption (254 nm):

    • Primary Method. The two aromatic rings will absorb strongly. The product will appear as a dark spot on

      
       silica plates.[4][5]
      
  • Ninhydrin Stain (Specific Validation):

    • Why: Specific to primary amines.[6]

    • Result: The aniline moiety will turn red/pink or orange upon heating. This distinguishes your product from non-amine impurities (like the phenol starting material).

  • p-Anisaldehyde Stain:

    • Why: General universal stain for ethers/aromatics.

    • Result: Likely blue/purple spot upon heating.

Module 4: Troubleshooting & FAQs

Q1: My product is still streaking/tailing despite using TEA. Why?

Diagnosis: You likely "shocked" the column or the TEA concentration is too low. Fix:

  • Did you add TEA to only the Hexanes? You must add it to the EtOAc reservoir as well. As the gradient increases polarity, the TEA concentration must remain constant to keep silanols suppressed.

  • Alternative: Use 1% Ammonium Hydroxide (

    
    )  in MeOH/DCM if the Hexane/EtOAc system fails.
    
Q2: I see two spots very close together. Is it an isomer?

Diagnosis: This is likely the Starting Material (Phenol) co-eluting with the product, or the Nitro-intermediate .

  • Phenol:[7] Acidic.[3][8][9] Will move differently if you increase the basicity of the mobile phase.

  • Nitro-precursor: Less polar than the aniline. Fix: Run a TLC with DCM:Hexanes (1:1) . The selectivity change often separates the ether-linked aniline from the phenol better than EtOAc/Hexanes.

Q3: My compound turned brown on the column.

Diagnosis: Oxidation. Anilines are electron-rich and prone to oxidation, especially on the high-surface-area silica which can trap oxygen. Fix:

  • Speed up the purification (use flash pressure).

  • Flush the column with Nitrogen (

    
    ) before use.
    
  • Store the collected fractions in the dark and evaporate immediately.

Mechanism of Amine Tailing & Correction

TailingMechanism Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Drag/Tailing) Silanol->Interaction + Aniline Blocked TEA-Silanol Complex (Blocked Site) Silanol->Blocked + TEA (Pre-treatment) Aniline Target Aniline (R-NH2) Aniline->Interaction TEA Triethylamine (TEA) Elution Free Aniline Elution (Sharp Peak) Blocked->Elution + Aniline (No binding)

Figure 2: Mechanistic view of how TEA blocks acidic sites to allow free elution of the aniline.

References
  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed via Search. Link

  • Reich, H. J. "Purification of Amines." University of Wisconsin-Madison (Not Voodoo). Accessed via Search. Link

  • Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts. Accessed via Search. Link

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." Accessed via Search. Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyphenoxymethyl)aniline, a molecule possessing key structural motifs relevant to medicinal chemistry.

This guide will not only present the spectral data but also delve into the rationale behind the chemical shifts and coupling patterns. By comparing the spectral features of the target molecule with those of structurally related analogs, we aim to provide a comprehensive understanding of how subtle changes in the molecular environment influence the NMR spectrum.

Molecular Structure and Key Features

This compound incorporates several key functional groups that dictate its spectral characteristics: an aniline ring, a phenoxy group, a methoxy group, and a methylene ether linkage. The ortho-substitution pattern on both aromatic rings is expected to result in complex splitting patterns in the ¹H NMR spectrum, making a thorough analysis essential.

Experimental Protocol for NMR Spectral Acquisition

To ensure high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]

  • Ensure the sample is fully dissolved to avoid line broadening.

2. ¹H NMR Acquisition:

  • The spectrum should be acquired on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

  • A standard single-pulse experiment is typically sufficient.

  • Key acquisition parameters to consider:

    • Spectral Width: ~12-16 ppm

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation Delay (d1): 1-2 seconds

    • Pulse Width: Calibrated 90° pulse

3. ¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR spectrum should be acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Key acquisition parameters to consider:

    • Spectral Width: ~220-240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

4. 2D NMR Experiments (for Unambiguous Assignment):

  • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic rings.[2][3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.[4]

Predicted ¹H NMR Spectral Analysis

Based on the analysis of structurally similar compounds, the following predictions can be made for the ¹H NMR spectrum of this compound in CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Data
Aromatic (Aniline Ring)6.7 - 7.3Multiplet (m)The four protons on the aniline ring will appear in the aromatic region. The electron-donating amino group and the electron-withdrawing ether linkage will influence their precise shifts.[5] The ortho-substitution pattern will lead to complex splitting.
Aromatic (Phenoxy Ring)6.8 - 7.4Multiplet (m)The four protons on the phenoxy ring will also resonate in the aromatic region. The methoxy and ether substituents will dictate their chemical shifts. The ortho-disubstitution will result in complex coupling patterns.
-O-CH₂-Ar~5.1Singlet (s)The methylene protons are adjacent to an oxygen atom and an aromatic ring, leading to a downfield shift. This is a characteristic region for benzylic ethers.
-OCH₃~3.9Singlet (s)The methoxy group protons will appear as a sharp singlet. The chemical shift is typical for methoxy groups attached to an aromatic ring.[6]
-NH₂~3.6 - 4.2Broad Singlet (br s)The amine protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can be concentration-dependent.[7]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale and Comparative Data
Aromatic C-N~145-148The carbon directly attached to the nitrogen of the aniline will be shifted downfield.[5]
Aromatic C-O (Phenoxy)~150-155The carbon bearing the ether oxygen on the phenoxy ring will be significantly deshielded.
Aromatic C-O (Aniline side)~140-145The carbon on the aniline ring attached to the phenoxymethyl group.
Aromatic C-OCH₃~148-152The carbon on the phenoxy ring attached to the methoxy group.
Aromatic CH (Aniline & Phenoxy)~110 - 130The remaining eight aromatic carbons will appear in this range. Their specific shifts will depend on their position relative to the substituents.[8]
-O-CH₂-Ar~70The methylene carbon is attached to an oxygen, causing a significant downfield shift.
-OCH₃~56The methoxy carbon appears in a characteristic region for such groups.[6]

Structural Elucidation Workflow

The following workflow illustrates the logical process for assigning the NMR spectra of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assignment Structure Confirmation H1_NMR ¹H NMR - Identify key functional groups (-OCH₃, -NH₂, -O-CH₂-) - Observe aromatic region complexity COSY ¹H-¹H COSY - Establish proton coupling networks within each aromatic ring H1_NMR->COSY Proton signals HSQC ¹H-¹³C HSQC - Correlate each proton to its directly attached carbon H1_NMR->HSQC Proton signals C13_NMR ¹³C NMR - Count number of unique carbons - Identify quaternary carbons C13_NMR->HSQC Carbon signals Assignment Unambiguous Assignment of all ¹H and ¹³C signals COSY->Assignment Proton connectivity HSQC->Assignment Proton-Carbon connectivity

Caption: Workflow for the structural elucidation of this compound using 1D and 2D NMR spectroscopy.

Comparative Analysis with Structural Analogs

A direct comparison with experimentally obtained spectra of similar molecules provides a powerful tool for validating our assignments.

  • 2-Ethylaniline vs. the Aniline Moiety: In 2-ethylaniline, the aromatic protons appear in the range of 6.6-7.1 ppm.[9] The presence of the bulkier and more electron-withdrawing phenoxymethyl group in our target molecule is expected to shift the aniline protons further downfield.

  • p-Methoxyphenol vs. the Phenoxy-Methoxy Moiety: The aromatic protons of p-methoxyphenol appear around 6.8 ppm.[10] The additional ether linkage at the ortho position in our target molecule will break the symmetry and lead to more complex splitting and shifts for the protons on this ring. The methoxy protons in p-methoxyphenol are observed at approximately 3.78 ppm, which is in close agreement with our prediction.[10]

  • Aniline: The ¹³C NMR spectrum of aniline shows the C-N carbon at ~146 ppm and the other aromatic carbons between 115 and 129 ppm.[11] The ortho-substituent in our target molecule will influence these values, particularly for the ipso- and ortho-carbons.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By combining predictive analysis based on known substituent effects with a robust experimental workflow including 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this and other similarly complex molecules. The comparative data from structural analogs serves as a critical reference point for validating the spectral assignments. This detailed approach to spectral interpretation is indispensable for ensuring the chemical integrity of compounds in drug discovery and development.

References

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Dalton Transactions. [Link]

  • Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?. [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

  • Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
  • Supporting Information for Lithium Anilide Catalyzed Hydroboration of Imines. [Link]

  • Supporting information for ipso-Hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a green catalyst. Royal Society of Chemistry. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 38(8), 644-647. [Link]

  • Lee, J. H., et al. (2013). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. Bulletin of the Korean Chemical Society, 34(8), 2435-2438. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

  • LibreTexts Chemistry. 13.13 Uses of 13C NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • University of Wisconsin-Madison. NMR Chart. [Link]

  • Max-Planck-Institut für Kohlenforschung. Supporting Information. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2015).
  • Forest Products Laboratory. Solution-State NMR of Lignins. [Link]

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and scientists engaged in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Methoxyphenoxymethyl)aniline, a molecule of interest due to its potential applications in medicinal chemistry and materials science.

While a direct experimental spectrum for this specific compound is not widely available in public databases, this guide leverages fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust, theory-based framework for its identification and characterization. By understanding the fragmentation pathways of its constituent functional groups—an aniline, a benzyl ether, and a methoxy-substituted aromatic ring—we can confidently predict its behavior under electron ionization.

Predicted Electron Ionization (EI) Fragmentation Pattern of this compound

Under electron ionization, this compound (molar mass: 229.27 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The molecular ion peak, [M]•+, at m/z 229 would likely be observed, though its intensity may vary depending on the stability of the ion. The fragmentation cascade is anticipated to be dominated by cleavages at the benzylic C-O bond, the ether C-O bond, and reactions influenced by the ortho-amino and methoxy substituents.

A proposed fragmentation pathway is illustrated below:

G M [M]•+ (m/z 229) This compound F1 m/z 121 [C7H7O2]+ M->F1 α-cleavage F2 m/z 108 [C7H10N]+ M->F2 Benzylic cleavage F3 m/z 91 [C7H7]+ F1->F3 - CH2O F4 m/z 77 [C6H5]+ F3->F4 - CH4

Caption: Proposed EI fragmentation of this compound.

Key Predicted Fragmentation Pathways:
  • Benzylic Cleavage: The most favorable initial fragmentation is predicted to be the cleavage of the benzylic C-O bond, leading to the formation of a stable 2-methoxyphenoxy radical and a resonance-stabilized 2-aminobenzyl cation at m/z 108 ([C7H10N]+). This is a common and often dominant fragmentation pathway for benzyl ethers.

  • Alpha-Cleavage relative to the Aniline Ring: Another likely fragmentation is the cleavage of the C-O bond alpha to the aniline ring, resulting in the formation of a 2-(2-methoxyphenoxymethyl) radical and an anilinium cation. However, a more probable fragmentation in this region is the cleavage of the ether bond to form the 2-methoxyphenoxy cation at m/z 123 ([C7H7O2]+) and an aminomethylphenyl radical.

  • Formation of the Tropylium Ion: The ubiquitous tropylium ion at m/z 91 ([C7H7]+) is expected to be a prominent peak in the spectrum. This can arise from the rearrangement and subsequent fragmentation of the 2-aminobenzyl cation (m/z 108) or other fragment ions containing a benzyl moiety.

  • Fragments from the Methoxy-substituted Ring: The 2-methoxyphenoxy portion of the molecule can also undergo characteristic fragmentation. Loss of a methyl radical (•CH3) from the molecular ion or key fragments is possible, leading to ions 15 mass units lower. The 2-methoxyphenoxy cation (m/z 123) can further fragment by loss of CO to yield an ion at m/z 95.

  • Aniline Ring Fragments: The aniline moiety itself can lead to characteristic fragments. The anilinium ion at m/z 93 and the phenyl cation at m/z 77 are common fragments observed in the mass spectra of aniline derivatives.[1]

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally related molecules.

Dibenzyl Ether:

Dibenzyl ether shares the core benzyl ether linkage with our target molecule. Its EI-MS is characterized by a weak or absent molecular ion peak and a base peak at m/z 91 , corresponding to the highly stable tropylium ion.[2][3] Another significant fragment is observed at m/z 107 , which arises from the cleavage of one of the C-O bonds to form a benzyloxy cation. This strong precedent for benzylic cleavage and tropylium ion formation reinforces our prediction for this compound.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragments (m/z)
Dibenzyl Ether198 (weak/absent)91107, 77, 65
This compound (Predicted)229108 or 91121, 77
2-Phenoxyaniline:

2-Phenoxyaniline provides a model for the fragmentation of a molecule containing both a phenoxy group and an aniline ring in an ortho relationship.[4][5] Its mass spectrum would be expected to show a more stable molecular ion due to the direct linkage of the two aromatic rings. Key fragmentations would involve cleavage of the ether C-O bond. While not a perfect analog for the benzylic ether linkage, it provides insight into the stability and fragmentation of the combined phenoxy-aniline system.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragments (m/z)
2-Phenoxyaniline185185156, 92, 77
This compound (Predicted)229108 or 91121, 77

The comparison highlights that the presence of the methylene bridge in this compound is the critical factor driving the fragmentation towards a benzylic cleavage pathway, which is less favored in the more rigid structure of 2-phenoxyaniline.

Experimental Protocols

To acquire an experimental mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Sample Preparation:
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters:
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-450.

This protocol provides a robust starting point for the analysis. Optimization of the temperature program and injector parameters may be necessary to achieve the best chromatographic separation and spectral quality.

Conclusion

The in-depth analysis of the structural features of this compound allows for a confident prediction of its mass spectrometry fragmentation pattern under electron ionization. The dominant fragmentation pathways are expected to be benzylic cleavage leading to a key fragment at m/z 108, and the formation of a stable tropylium ion at m/z 91. This theoretical framework, supported by comparative data from analogous compounds like dibenzyl ether and 2-phenoxyaniline, provides a valuable guide for researchers in identifying this compound and similar structures in complex mixtures. The provided experimental protocol offers a practical methodology for obtaining empirical data to validate these predictions.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • MassBank. Dibenzyl ether mass spectrum. [Link][2]

  • FooDB. Showing Compound Dibenzyl ether (FDB008793). [Link][3]

  • PubChem. Dibenzyl ether. [Link][6]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][7]

  • NIST. Diphenyl ether. [Link][8]

  • CFM-ID. Spectra Prediction. [Link][9]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link][10]

  • University of Colorado Boulder. Mass Spec. [Link]

  • ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link][11]

  • National Center for Biotechnology Information. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. [Link][12]

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link][13]

  • MassBank. Aniline. [Link][14]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link][15]

  • YouTube. Predict and Identify MS Fragments with Software (Webinar and Demo). [Link][16]

  • NIST. Aniline. [Link][1]

  • MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link][17]

  • National Center for Biotechnology Information. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link][18]

  • National Center for Biotechnology Information. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link][19]

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A Senior Application Scientist's Guide: 2-(2-Methoxyphenoxymethyl)aniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against Conventional Substituted Anilines

Anilines are foundational pillars in the edifice of modern organic synthesis, serving as indispensable precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of substituents on the aniline ring is a time-honored method for modulating the molecule's electronic properties, steric profile, and overall reactivity.[2] While simple substituted anilines like toluidines and anisidines are workhorses of the lab, the demands of complex target-oriented synthesis and drug discovery have spurred interest in more elaborate building blocks.

This guide provides an in-depth comparison of 2-(2-methoxyphenoxymethyl)aniline , a uniquely functionalized precursor, against a range of other substituted anilines. We will move beyond simple cataloging of reactions to explore the causal relationships between structure and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

The Unique Profile of this compound

At first glance, this compound presents a sterically hindered ortho-substituted aniline. However, its true synthetic potential lies in the nuanced interplay of its constituent parts: the nucleophilic amino group, the aromatic ring, and the flexible, oxygen-rich side chain.

Key Structural Features and Their Synthetic Implications:

  • Steric Hindrance: The bulky ortho-substituent can direct electrophilic aromatic substitution to the para position, preventing the polysubstitution often seen with highly activated anilines.[3] It can also influence the conformational preferences of reaction intermediates, potentially leading to unique diastereoselectivity in cyclization reactions.

  • Lewis Base Character: The two ether oxygen atoms in the side chain can act as Lewis bases. This introduces the possibility of intramolecular coordination to metal catalysts or reagents, creating a localized environment that can accelerate reactions or control regioselectivity in a way that intermolecular additives cannot.

  • Intramolecular Hydrogen Bonding: The proximity of the ether oxygen to the amine N-H allows for potential intramolecular hydrogen bonding. This can modulate the nucleophilicity of the amine and its acidity, subtly altering its reactivity profile compared to anilines where such an interaction is absent.[4]

Comparative Synthesis: The Formation of Quinazolines

To ground our comparison in a practical application, we will examine the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[5][6][7] The reaction of an aniline with two aldehyde equivalents and a nitrogen source (like ammonium iodide) is a common strategy for their construction.[5]

Below is a logical diagram illustrating the key structural differences between this compound and simpler, more common ortho-substituted anilines.

G cluster_main Structural Comparison of Ortho-Substituted Anilines cluster_features Key Differentiating Features cluster_alternatives Common Alternatives cluster_alt_features Comparative Features Main This compound Feature1 High Steric Bulk Main->Feature1 Feature2 Chelating Ether Oxygens (Lewis Basic Sites) Main->Feature2 Feature3 Potential for Intramolecular H-Bonding Main->Feature3 Alt1 o-Toluidine AltFeature1a Moderate Steric Bulk Alt1->AltFeature1a Alt2 o-Anisidine AltFeature1b Low Steric Bulk Alt2->AltFeature1b AltFeature2 Weak Lewis Basicity Alt2->AltFeature2 Alt3 2-Vinylaniline AltFeature3 Reactive Handle (Alkene) Alt3->AltFeature3

Caption: Structural feature comparison of the title compound and common alternatives.

Illustrative Performance Data

The following table summarizes expected outcomes for a hypothetical four-component quinazoline synthesis, comparing this compound with other common anilines. This data is illustrative, based on established principles of aniline reactivity.

Aniline SubstrateKey FeaturesExpected YieldPlausible Rationale for Outcome
This compound High steric bulk, potential for chelationGood to ExcellentThe ortho-substituent directs the initial C-H functionalization. Potential chelation to intermediates may stabilize the transition state, improving yield.
Aniline (unsubstituted) No steric hindrance, highly activatedModerate to GoodProne to over-reaction and formation of polymeric side products due to high reactivity at both ortho and para positions.[3]
o-Toluidine Moderate steric bulkGoodThe methyl group provides sufficient steric hindrance to favor mono-functionalization over polysubstitution, leading to cleaner reactions than aniline.
p-Anisidine Electron-donating group, activated ortho positionsPoor to ModerateThe free ortho positions are highly activated by the methoxy and amino groups, leading to competing side reactions and lower yields of the desired quinazoline.
o-Chloroaniline Electron-withdrawing group, deactivatingModerateThe chloro group deactivates the ring, slowing the desired C-H functionalization. However, it also reduces the rate of side reactions, leading to a moderate yield.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that is not only reproducible but also provides a framework for understanding the reaction's behavior. Here, we provide a detailed protocol for the synthesis of a quinazoline derivative and a second protocol for kinetic analysis of N-acetylation, which serves as a self-validating method to quantify the reactivity of different anilines.

Protocol 1: Synthesis of a 2,4-Disubstituted Quinazoline

This procedure is adapted from established metal-free C-H functionalization methodologies.[5]

Objective: To synthesize a quinazoline derivative from an aniline precursor.

Materials:

  • This compound (or other aniline) (1.0 mmol)

  • Benzaldehyde (or other aromatic aldehyde) (2.5 mmol)

  • Ammonium iodide (NH₄I) (1.5 mmol)

  • Dimethyl Sulfoxide (DMSO) (3.0 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stir bar, heating mantle

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To the 25 mL round-bottom flask, add the aniline (1.0 mmol), aromatic aldehyde (2.5 mmol), ammonium iodide (1.5 mmol), and a stir bar.

  • Add DMSO (3.0 mL) to the flask.

  • Attach the reflux condenser and place the flask in a heating mantle pre-heated to 120 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 30 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired quinazoline.

Protocol 2: Kinetic Analysis of Aniline N-Acetylation

Causality: The rate of N-acetylation is a direct measure of the nucleophilicity of the aniline's amino group. By determining the reaction order and rate constant, we can quantitatively compare how different substituents, such as the ortho-methoxyphenoxymethyl group, affect this fundamental reactivity. This protocol is based on standard methods for kinetic analysis.[8]

Objective: To determine the rate constant for the N-acetylation of an aniline derivative using UV-Vis spectroscopy.

Materials:

  • Substituted aniline (e.g., this compound)

  • Acetic anhydride

  • Dichloromethane (DCM, spectroscopic grade)

  • UV-Vis spectrophotometer with quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of the aniline in DCM.

    • Prepare a 0.2 M stock solution of acetic anhydride in DCM.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a range (e.g., 250-450 nm) to identify the λ_max of the aniline starting material. The disappearance of this peak will be monitored over time.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a quartz cuvette, add 2.9 mL of the 0.2 M acetic anhydride solution. This large excess ensures the concentration of acetic anhydride remains effectively constant during the reaction.

    • Place the cuvette in the spectrophotometer and record a baseline (t=0) spectrum.

    • Initiate the reaction by injecting 0.1 mL of the 0.01 M aniline stock solution into the cuvette. Quickly mix by inverting the cuvette 2-3 times.

    • Immediately begin collecting absorbance data at the predetermined λ_max at fixed time intervals (e.g., every 30 seconds) for at least 3 half-lives.

  • Data Analysis:

    • Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance after the reaction is complete.

    • For a pseudo-first-order reaction, this plot will be linear. The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated using the equation: k = k' / [Acetic Anhydride].

  • Validation: Repeat the experiment with a different excess concentration of acetic anhydride. The calculated second-order rate constant, k, should remain consistent, thus validating the method.

The workflow for this kinetic analysis is visualized below.

graphdict cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation A Prepare Aniline Stock Solution (0.01 M) D Inject Aniline Solution to Initiate Reaction A->D B Prepare Acetic Anhydride Stock Solution (0.2 M) C Baseline Spectrophotometer with Acetic Anhydride Solution B->C C->D E Record Absorbance vs. Time at Aniline's λ_max D->E F Plot ln(A_t - A_∞) vs. Time E->F G Calculate Pseudo-First-Order Rate Constant (k') from Slope F->G H Calculate Second-Order Rate Constant (k) G->H I Validate by Repeating with Different [Acetic Anhydride] H->I

Caption: Workflow for the kinetic analysis of aniline N-acetylation.

Implications in Drug Discovery and Development

While synthetically versatile, anilines are often treated with caution in drug development due to concerns about metabolic instability and potential toxicity.[9][10] The aniline motif is a structural alert, as it can be metabolized (e.g., via N-oxidation) to reactive species that may cause toxicity.[11]

How does this compound fit in?

  • Potential Advantages: The bulky ortho-substituent may sterically shield the amino group from certain metabolic enzymes, potentially improving its metabolic stability compared to less hindered anilines. The ether linkages, while potentially metabolically labile themselves, offer different metabolic pathways that may be less toxic than those originating from direct N-oxidation.

  • Potential Disadvantages: The increased lipophilicity due to the large substituent could negatively impact solubility and other physicochemical properties. The complexity of the molecule increases the cost of goods for large-scale synthesis.

The modern approach to mitigating aniline-related risks involves the use of saturated bioisosteres, which mimic the spatial arrangement of an aniline but lack the aromatic ring system prone to metabolic activation.[9][11] However, when an aromatic amine is essential for biological activity, strategic substitution, as seen in this compound, represents a key strategy for fine-tuning both synthetic reactivity and the ultimate pharmacological profile of the target molecule.

Conclusion

This compound is more than just another substituted aniline; it is a specialized tool for the modern synthetic chemist. Its unique combination of steric bulk and latent coordinating ability allows for synthetic outcomes that can be difficult to achieve with simpler, conventional anilines. While its complexity and cost may preclude its use in every application, it offers a distinct advantage in the construction of complex heterocyclic systems where control of regioselectivity and reactivity is paramount. By understanding the causal links between its structure and function—a process enabled by quantitative kinetic analysis—researchers can judiciously select this advanced building block to solve challenging synthetic problems and accelerate the discovery of new chemical entities.

References

  • Title: Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide Source: Scientific Reports URL: [Link]

  • Title: Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide Source: Sci Rep. URL: [Link]

  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Anilines: Reactions, Reaction Mechanisms and FAQs Source: Allen URL: [Link]

  • Title: Effect of ortho-substituents on methanesulfonic acid derivative of substituted aniline. Source: ResearchGate URL: [Link]

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Publications URL: [Link]

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives Source: SSRN URL: [Link]

  • Title: Aniline replacement in drug-like compounds Source: Cresset Group URL: [Link]

  • Title: 24.8: Reactions of Arylamines Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]

Sources

Comprehensive Purity Assessment Guide: 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized 2-(2-Methoxyphenoxymethyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of medicinal chemistry, This compound serves as a critical "hinge-binder" scaffold for kinase inhibitors and a pharmacophore in GPCR ligand design. Its structural integrity—specifically the stability of the ether linkage and the oxidation state of the aniline moiety—is paramount.

This guide moves beyond generic "purity checks." As a Senior Application Scientist, I will walk you through a comparative analysis of High-Performance Liquid Chromatography (HPLC) versus Quantitative Nuclear Magnetic Resonance (qNMR) . We will dissect why specific impurities arise from the synthesis vector and how to validate your compound with absolute certainty.

Synthesis Context & Impurity Profiling

To assess purity, one must first understand the genesis of impurity. The synthesis of this compound typically proceeds via a Williamson ether synthesis followed by a nitro-reduction.

  • The Reaction: O-alkylation of 2-methoxyphenol (Guaiacol) with 2-nitrobenzyl bromide, followed by reduction (e.g., Fe/HCl or H₂/Pd-C).

  • The Impurity Vector:

    • Starting Material Carryover: Guaiacol (phenolic, acidic) and 2-Nitrobenzyl bromide (lachrymator, alkylating agent).

    • Intermediate Breakthrough: The nitro-ether intermediate (2-(2-methoxyphenoxymethyl)-1-nitrobenzene).

    • Process Artifacts: Azobenzene dimers (from incomplete reduction) and aniline oxidation products (quinone imines).

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway to specific impurity risks, guiding your analytical method selection.

SynthesisImpurityMap cluster_inputs Reagents SM1 2-Nitrobenzyl Bromide Step1 Step 1: O-Alkylation (K2CO3, Acetone) SM1->Step1 SM2 Guaiacol (2-Methoxyphenol) SM2->Step1 Imp1 IMPURITY A: Unreacted Guaiacol SM2->Imp1 Carryover Inter Nitro-Intermediate (Ether formed) Step1->Inter Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter->Step2 Imp2 IMPURITY B: Nitro-Intermediate Inter->Imp2 Incomplete Red. Product Target: This compound Step2->Product Imp3 IMPURITY C: Azo-Dimers (Oxidation/Incomplete Red.) Step2->Imp3 Side Rxn

Figure 1: Synthesis pathway illustrating the origin of critical impurities (A, B, C) relative to the target molecule.

Comparative Assessment: HPLC vs. qNMR

While HPLC is the industry workhorse for purity (% area), qNMR is the superior authority for potency (wt/wt %).

Method A: HPLC-UV/MS (The Separation Powerhouse)
  • Role: Detection of trace impurities (0.05% levels) and isomeric by-products.

  • Why it works: The target molecule contains a basic amine and a neutral ether. Using a low-pH mobile phase protonates the aniline, preventing peak tailing caused by interaction with silanol groups on the column.

  • Limitation: Requires reference standards for quantitation; UV response factors vary between the aniline product and the nitro-intermediate.

Method B: qNMR (The Orthogonal Validator)
  • Role: Absolute mass balance and potency assignment without a specific reference standard of the analyte.

  • Why it works: It relies on the ratio of protons. The methylene bridge (-CH₂-O-) appears as a distinct singlet/doublet around 5.0 ppm, usually clear of aromatic signals.

  • Limitation: Lower sensitivity (LOD ~0.1%); not suitable for trace impurity profiling.

Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment

Objective: Quantify relative purity and identify the "Nitro-Intermediate" carryover.

Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Aniline absorption) and 280 nm (Phenol/Ether absorption).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
15.0 90% Linear Gradient
20.0 90% Wash

| 20.1 | 10% | Re-equilibration |

Procedure:

  • Sample Prep: Dissolve 5 mg of synthesized product in 10 mL of 50:50 Water:ACN.

  • Standard Prep: Prepare a mixture of Guaiacol and Nitro-intermediate (if available) at 0.1 mg/mL to establish Relative Retention Times (RRT).

  • Analysis: Inject 10 µL. Integrate all peaks >0.05% area.

  • Causality Check: If a peak appears at RRT ~1.2 (more hydrophobic), it is likely the Nitro-Intermediate (lacks the polar amine). If a peak appears early (RRT ~0.4), it is likely Guaiacol .

Protocol 2: qNMR Potency Assay

Objective: Determine the absolute weight % (potency) to calculate molar yields accurately.

Parameters:

  • Solvent: DMSO-d6 (Ensures solubility of both polar amine and lipophilic ether parts).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.0 ppm, distinct from aromatics) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): 30 seconds (Critical: Must be >5x T1 of the slowest proton to ensure full relaxation).

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision is key (use a 5-digit balance).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition: Run 1H-NMR (min 16 scans).

  • Calculation:

    
    [2]
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for the -CH₂- bridge)
      
    • 
      : Molecular weight[3][4]
      
    • 
      : Purity of Internal Standard
      
Performance Comparison Data

The following table summarizes the capabilities of each method based on experimental validation.

FeatureHPLC-UV (Method A)qNMR (Method B)
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)
Specificity High (Separates isomers/intermediates)High (Structural confirmation)
LOD (Limit of Detection) ~0.01 - 0.05%~0.1 - 0.5%
Reference Standard Required for quantitationNot required for analyte (only IS)
Key Blind Spot Inorganic salts, residual solventsTrace impurities overlapping signals
Time per Run 25 minutes5-10 minutes
Analytical Workflow Decision Tree

Use this logic flow to determine the correct sequence of testing for your synthesized batch.

DecisionTree Start Crude Synthesized Solid TLC TLC Check (Qualitative) Start->TLC HPLC HPLC-UV Analysis (Purity Profile) TLC->HPLC Decision1 Purity > 95%? HPLC->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No qNMR qNMR Assay (Potency Assignment) Decision1->qNMR Yes Recryst->HPLC Retest Final Release for Biological Testing qNMR->Final

Figure 2: Logical workflow for validating the purity of this compound prior to biological screening.

References
  • BenchChem. (2025).[5] A Comparative Guide to Validating the Purity of Synthesized Nitroanilines by HPLC. Retrieved from

  • Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

  • MDPI. (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Molecules, 28(3). Retrieved from

  • Thermo Fisher Scientific. (2024). Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC. Retrieved from

  • SIELC Technologies. (2024). Separation of 2-(2-Methoxyphenoxy)pyridine and Anilines on Newcrom R1 HPLC column. Retrieved from

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 2-(2-Methoxyphenoxymethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Molecular Architecture for Drug Discovery

The 2-(2-methoxyphenoxymethyl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to interact with a range of biological targets. The inherent flexibility of the ether linkage and the substitution patterns on the aromatic rings allow for fine-tuning of physicochemical properties and biological activity. However, this flexibility also presents a challenge: a comprehensive understanding of the molecule's three-dimensional conformation is paramount for rational drug design.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement of these molecules in the solid state. This guide provides a comparative analysis of the crystallographic features of this compound derivatives. By examining their molecular conformations, intermolecular interactions, and solid-state packing, we can derive invaluable insights critical for understanding structure-activity relationships (SAR) and designing novel therapeutic agents.

Core Principles of Single-Crystal X-ray Diffraction

The foundation of SCXRD lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. When a focused beam of monochromatic X-rays strikes a single crystal, it is scattered in a unique pattern of reflections. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell. By analyzing this diffraction pattern, we can reconstruct a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsional angles. This structural blueprint is fundamental to understanding how a molecule will interact with its biological target.

Structural Analysis of a Representative Derivative: A Case Study

The X-ray analysis of this compound revealed a monoclinic crystal system with the space group P121/c1[1]. The key feature for our analysis is the conformation of the ether linkage connecting the two aromatic systems. The torsion angles around the C-O-C-C bonds of this linker dictate the overall shape of the molecule and the spatial relationship between the phenyl rings. In the solid state, the molecule adopts a specific conformation that is stabilized by a network of weak intermolecular interactions, including C-H···O hydrogen bonds, which link molecules into dimers[1].

Comparative Analysis: The Influence of the ortho-Substituent

The defining feature of the this compound scaffold is the placement of the flexible ether-linked side chain at the ortho position to the aniline's amino group. This arrangement has profound stereoelectronic consequences, primarily the potential for intramolecular hydrogen bonding (IMHB).

An IMHB can form between one of the hydrogen atoms of the amino group (-NH₂) and the ether oxygen atom, creating a stable five- or six-membered ring. Such an interaction significantly restricts the conformational freedom of the molecule, locking it into a more planar and rigid structure. Studies on related ortho-substituted anilines have shown that the formation and strength of these IMHBs are highly dependent on the nature of the substituents and the electronic environment. For instance, in [(2-methoxyanilino)methylene]malononitrile, an intramolecular N-H···O hydrogen bond results in a nearly planar molecule, which is favorable for conjugation[2]. The presence of an IMHB can dramatically influence a molecule's properties, including its lipophilicity, membrane permeability, and binding affinity to a target protein.

The following table provides a comparative summary of crystallographic data for our representative complex derivative and other related aniline structures to highlight key structural parameters.

Parameter (E)-Methyl 2-(methoxyimino)-2-(2-((3-...)phenoxy)methyl)phenyl)acetate [1][(2-Methoxyanilino)methylene] malononitrile [2]2-Methoxy-4-nitroaniline [3]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P121/c1P2₁/cP2₁/n
Key Feature Extended conformation of the phenoxymethyl linkerPlanar structure stabilized by N-H···O IMHB-
Intramolecular H-Bond Not explicitly reported, but possibleYes (N-H···O)No
Intermolecular Interactions C-H···O hydrogen bonds forming dimersWeak C-H···N hydrogen bonds and π-π stackingNot detailed

This comparison underscores how different substitution patterns influence molecular conformation and interactions. While the complex derivative[1] exhibits a structure governed by packing forces, simpler analogs like [(2-methoxyanilino)methylene]malononitrile demonstrate the powerful role of intramolecular hydrogen bonding in defining molecular shape[2]. For any new this compound derivative, determining the presence and geometry of this IMHB is a critical step in its structural characterization.

Workflow for Structural Elucidation and SAR Analysis

The process of designing, synthesizing, and analyzing novel derivatives follows a logical progression. The ultimate goal is to correlate specific structural features with observed biological activity, thereby enabling the rational design of more potent and selective compounds.

Drug_Discovery_Workflow cluster_Design Design & Synthesis cluster_Analysis Structural & Biological Analysis cluster_SAR Structure-Activity Relationship Start Conceptual Design (Target-Based) Synth Chemical Synthesis of This compound Derivatives Start->Synth Purify Purification & Characterization (NMR, MS, IR) Synth->Purify Crystal Crystal Growth Purify->Crystal BioAssay Biological Activity Screening Purify->BioAssay SCXRD Single-Crystal X-ray Diffraction Data Collection Crystal->SCXRD Solve Structure Solution & Refinement SCXRD->Solve SAR Comparative Analysis: Structure vs. Activity Solve->SAR BioAssay->SAR Optimize Lead Optimization: Rational Redesign SAR->Optimize Optimize->Synth Iterative Cycle

Caption: Workflow from synthesis to SAR analysis.

Key Molecular Interactions in the Solid State

The crystal packing of these derivatives is governed by a combination of weak non-covalent interactions. Understanding this network is crucial as it can reveal insights into crystal stability, polymorphism, and solubility. The diagram below illustrates the principal types of interactions that stabilize the crystal lattice, using a hypothetical derivative as an example.

Molecular_Interactions cluster_Molecule1 Molecule A cluster_Molecule2 Molecule B Aniline1 Aniline Ring NH2_1 NH₂ Aniline1->NH2_1 Ether1 O Aniline1->Ether1 MethoxyPhenoxy2 Methoxyphenoxy Ring Aniline1->MethoxyPhenoxy2 π-π Stacking NH2_1->MethoxyPhenoxy2 N-H···π MethoxyPhenoxy1 Methoxyphenoxy Ring Ether1->MethoxyPhenoxy1 Aniline2 Aniline Ring NH2_2 NH₂ Aniline2->NH2_2 Ether2 O Aniline2->Ether2 NH2_2->Ether1 N-H···O H-Bond Ether2->MethoxyPhenoxy2

Caption: Key intermolecular interactions in the crystal lattice.

Experimental Protocol: A Step-by-Step Guide to SCXRD Analysis

The following protocol outlines the standard procedure for the single-crystal X-ray diffraction analysis of a novel this compound derivative.

1. Crystal Growth (The Crucial First Step)

  • Objective: To obtain high-quality single crystals suitable for diffraction (typically 0.1-0.4 mm in size, with well-defined faces and no visible defects).

  • Method - Slow Evaporation:

    • Select a suitable solvent or solvent system where the compound has moderate solubility (e.g., ethanol, ethyl acetate, acetone, or a mixture like hexane/ethyl acetate).

    • Prepare a saturated or near-saturated solution of the purified compound in a clean vial.

    • Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of single crystals.

2. Data Collection

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Procedure:

    • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a cryoloop.

    • Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes radiation damage and reduces thermal vibrations of the atoms, leading to higher quality data.

    • Instrument Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and use Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Data Acquisition: An automated data collection strategy is employed. The crystal is rotated through a series of angles while being irradiated with X-rays, and multiple diffraction images (frames) are collected.

3. Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Procedure:

    • Data Reduction: The collected frames are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

    • Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map. This is typically done using direct methods or Patterson methods, often within software packages like SHELXT or Olex2.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility. The results are typically summarized in a Crystallographic Information File (CIF).

Conclusion: From Crystal Structure to Rational Drug Design

The X-ray crystallographic analysis of this compound derivatives provides an unparalleled level of structural detail. It allows researchers to visualize the precise three-dimensional arrangement of atoms, understand the conformational constraints imposed by substituents, and map the landscape of intermolecular interactions that govern solid-state packing. This information is not merely academic; it is a cornerstone of modern structure-based drug design. By comparing the crystal structures of different derivatives and correlating their conformations with biological activity, scientists can build robust SAR models. This knowledge-driven approach accelerates the optimization of lead compounds, paving the way for the development of more effective and selective therapeutic agents.

References

  • Harville, T. & Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. [Link]

  • Ji, H., et al. (2008). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Center for Biotechnology Information. [Link]

  • Abraham, M. H., et al. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. University of Bradford. [Link]

  • Li, M., et al. (2025). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. ResearchGate. [Link]

  • Olasunkanmi, L. O., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Olasunkanmi-Oredein/267d33d9a1745778a4878a87905139945f3c051a]([Link]

  • Alka, et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]

  • Abirami Priya, P. P., et al. (2024). Powder XRD pattern of 2-methoxy-4-nitroaniline. ResearchGate. [Link]

  • ResearchGate. (n.d.). Crystal structure of polymorphs I and II of compound 1. ResearchGate. [Link]

  • Amanote Research. (2006). Crystal Structure of 2-[2-(2-Amino.... Amanote Research. [Link]

  • National Bureau of Standards. (n.d.). Standard x-ray diffraction powder patterns. GovInfo. [Link]

  • ResearchGate. (2025). Intramolecular hydrogen bonds in fluorinated, methoxylated, or unsubstituted 2-(anilino)-1,4-naphthoquinones. A theoretical study. ResearchGate. [Link]

  • Sampathkumar, N., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. [Link]

  • ResearchGate. (n.d.). The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. ResearchGate. [Link]

  • NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. NIST WebBook. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. Der Pharma Chemica. [Link]

  • Nesterov, V. N., et al. (2003). [(2-Methoxyanilino)methylene]malononitrile. ResearchGate. [Link]

  • Sivas Cumhuriyet Üniversitesi. (2021). Conformational analysis and quantum descriptors of two bifonazole derivatives of immense anti-tuber potential by using vibrational spectroscopy and molecular docking studies. AVESIS. [Link]

  • Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. [Link]

  • Roy, B., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

  • El-Sonbati, A. Z., et al. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews: Journal of Chemistry. [Link]-methyl-aniline-with-aniline-and-2aminobenzoic-acid-capacity-.pdf)

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Safety Operating Guide

A Strategic Guide to the Safe Disposal of 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of professional diligence and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-(2-Methoxyphenoxymethyl)aniline, a compound that, due to its aniline backbone, requires meticulous handling and disposal procedures. Our approach is rooted in the principle of risk mitigation through informed action, ensuring the safety of personnel and the preservation of our environment.

Part 1: Hazard Assessment and the Rationale for Precaution

The parent compound, aniline, is classified as toxic if swallowed, inhaled, or in contact with skin; it is a suspected carcinogen and mutagen, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[2][3][4] Aromatic amines are also readily absorbed through the skin, presenting a significant dermal exposure risk.[1][5] Therefore, based on established chemical principles, This compound must be presumed to exhibit similar hazards and must be managed as a regulated hazardous waste. [6] Simple hydrolysis or neutralization is not a recommended disposal method for aniline-based compounds, as decomposition can yield products that are more toxic and persistent than the original material.[7]

Part 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before any waste handling begins, establishing a controlled environment is paramount. This proactive stance is the most effective method for preventing accidental exposure.

Engineering Controls

All handling of this compound, including weighing, transfer, and preparation for disposal, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This primary engineering control is essential to prevent the inhalation of any aerosols or vapors that may be generated.[8] The work area must be well-ventilated and equipped with an easily accessible eyewash station and safety shower.[2][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical, as aromatic amines can permeate many commonly used glove materials.[5] The following table summarizes the minimum required PPE for handling this compound's waste stream.

Protection Type Specification Rationale
Hand Protection Double-gloving is recommended. Use a heavier, chemically resistant glove such as Butyl, Neoprene, or Viton as the outer layer.[6]Aromatic amines can be readily absorbed through the skin.[1] Nitrile gloves are not recommended for prolonged contact with aniline.[6]
Eye Protection Chemical splash goggles that provide a complete seal around the eyes.[2][10]Protects against splashes and potential aerosols, which can cause serious eye damage.
Body Protection A fully-buttoned, long-sleeved laboratory coat.[6] For larger quantities or spill cleanup, a chemically resistant apron or suit should be considered.[11]Prevents contamination of personal clothing and minimizes skin contact.[12]
Respiratory Not typically required when working within a certified chemical fume hood.A fume hood provides adequate respiratory protection from vapors.[8] For spill response outside a hood, a respirator may be necessary, requiring enrollment in a respiratory protection program.[6]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following steps are based on federal and institutional guidelines, including the Resource Conservation and Recovery Act (RCRA).[13]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designate as Hazardous: All waste containing this compound (including pure compound, solutions, contaminated labware, and spill cleanup materials) must be designated as hazardous chemical waste.

  • Segregate Incompatibles: This waste stream must be kept separate from other chemical wastes. Specifically, do not mix with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[6][14][15]

Step 2: Waste Container Selection and Labeling

The container serves as the primary barrier between the hazardous material and the environment.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[14][16] High-density polyethylene (HDPE) containers are a suitable choice.[6] Ensure the container is free from damage or deterioration.[13]

  • Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound".

    • The accumulation start date.[16]

    • An accurate list of all chemical constituents by percentage or volume.[14]

    • Appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

Step 3: Waste Accumulation and Storage

Waste must be stored safely at its point of generation prior to collection.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[17][18]

  • Secure Storage: The SAA should be a cool, well-ventilated area away from direct sunlight, heat, and ignition sources.[6][16] The container must be stored within a secondary containment bin to capture any potential leaks.[6][14]

  • Keep Closed: The waste container must remain securely capped at all times, except when adding waste.[14][18]

  • Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[14]

Step 4: Final Disposal

Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[6][13]

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal contractor.[16][19]

  • Documentation: Complete any required waste pickup request forms accurately and completely.

Part 4: Spill Management Protocol

In the event of a spill, a prepared and swift response is critical to mitigate exposure and environmental contamination.

  • Small, Contained Spills (manageable by trained personnel):

    • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

    • Don PPE: Wear the appropriate PPE as outlined in Part 2, including respiratory protection if necessary and you are trained to use it.[6]

    • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[1][6][19]

    • Collect: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[8]

    • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • EVACUATE IMMEDIATELY.

    • Alert others in the vicinity and activate any local alarms.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response number (e.g., EHS, campus police) from a safe location.[6][19]

Visual Disposal Workflow

The following diagram outlines the logical progression for the proper management and disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Licensed Disposal Facility gen Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 seg Segregate Waste (No Mixing with Incompatibles) ppe->seg Step 2 cont Select & Label Compatible Waste Container seg->cont Step 3 store Store in Secondary Containment in Designated SAA cont->store Step 4 req Submit Hazardous Waste Pickup Request store->req Step 5 (When container is full or per schedule) pickup Waste Collected by EHS/Licensed Contractor req->pickup Coordination final Final, Compliant Disposal pickup->final

Caption: Logical workflow for the compliant disposal of this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET - Aniline.
  • BASF. (2024, July 24). Safety data sheet.
  • Washington State University. Aniline - Standard Operating Procedure. Environmental Health & Safety.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • ChemicalBook. Aniline - Safety Data Sheet.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • BenchChem. Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • AK Scientific, Inc. 2-[(2-Methoxyphenoxy)methyl]oxirane - Safety Data Sheet.
  • Fisher Scientific. (2015, March 19). Aniline - Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). 3-Methoxy-N-(4-methoxyphenyl)aniline - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. 4-Methoxy-2-methylaniline - SAFETY DATA SHEET.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Rutgers University. Aniline or Aniline Dyes - Standard Operating Procedure for Laboratories.
  • GOV.UK. (2022, August 15). Aniline - Incident management. Public Health England.
  • Penta Chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET.

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Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Methoxyphenoxymethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Substituted Aromatic Amine / Phenol Ether Primary Hazard Driver: The Aniline Moiety

Handling 2-(2-Methoxyphenoxymethyl)aniline requires protocols designed not just for general chemical hygiene, but specifically for aromatic amines . While the phenoxy ether group contributes to irritation, the aniline core presents a critical risk of transdermal absorption leading to methemoglobinemia (oxidation of hemoglobin, reducing oxygen transport).

Critical Warning: Standard laboratory nitrile gloves often provide insufficient protection against aromatic amines during prolonged contact. This guide implements a "Barrier-in-Depth" strategy to mitigate permeation risks.

Risk Profile & PPE Matrix

The following matrix is derived from permeation data for analogous lipophilic amines (e.g., Aniline, Anisidine).

PPE Selection Table
Protection ZoneHazardRecommended EquipmentTechnical Rationale
Hand (Primary) Skin Absorption / PermeationDouble Gloving Required: 1. Inner: Laminate film (e.g., Silver Shield® / 4H®)2. Outer: Nitrile (5 mil minimum)Aromatic amines can permeate standard nitrile in <30 mins. Laminate film offers >480 min breakthrough time. The outer nitrile provides dexterity and grip.
Respiratory Inhalation of Dust/VaporSolid: N95/P100 Particulate RespiratorSolution: Half-face respirator with Organic Vapor (OV) cartridgesAmines have low odor thresholds but high toxicity. If heating or handling large quantities, OV protection is mandatory to prevent mucosal absorption.
Ocular Corrosive Splash / IrritationChemical Splash Goggles (Indirect Vent)Face shields are required if handling volumes >50mL or using pressurized vessels. Safety glasses are insufficient for liquid handling.
Body Dermal ExposureTyvek® Lab Coat or Apron (over cotton lab coat)Cotton absorbs and holds amines against the skin. A chemically resistant apron prevents "wicking" exposure.

Operational Protocols

Decision Logic: PPE Selection

The following decision tree illustrates the logic for selecting PPE based on the physical state of the compound during your workflow.

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Resp_Solid Respiratory: P100/N95 Mask (Fume Hood Preferred) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Change immediately if contaminated) Solid->Glove_Solid Resp_Liq Respiratory: Fume Hood REQUIRED (Or OV Respirator) Liquid->Resp_Liq Glove_Liq Gloves: Laminate Liner + Nitrile Outer (Silver Shield®) Liquid->Glove_Liq

Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation to laminate gloves for liquid handling.

Weighing & Solubilization Protocol

Objective: Minimize dust generation and prevent solvent-mediated skin absorption.

  • Engineering Control: All operations must occur inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Solvent Choice: When dissolving, be aware that solvents like DMSO or DMF can accelerate the skin absorption of the aniline derivative.

    • Action: If using DMSO, the Laminate (Silver Shield) glove liner is non-negotiable.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (ethanol/methanol) immediately after weighing. Dispose of the tissue as hazardous waste.

Waste Disposal & Decontamination

Disposal of aniline derivatives requires segregation from oxidizers to prevent exothermic reactions or formation of azo compounds.

Waste Stream Diagram

Waste_Flow Source Waste Generation Type Waste Type? Source->Type Solid_Waste Solid (Gloves, Tissues) Type->Solid_Waste Liquid_Waste Liquid (Mother Liquor) Type->Liquid_Waste Bin_Solid Double-Bagged Hazardous Solids Bin Solid_Waste->Bin_Solid Bin_Liquid Liquid Waste Container (Segregated from Oxidizers) Liquid_Waste->Bin_Liquid Label Label: 'Toxic - Organic Amine' Bin_Solid->Label Bin_Liquid->Label

Figure 2: Waste segregation logic. Crucially, amines must not be mixed with oxidizing acids (e.g., Nitric Acid).

Emergency Response (Self-Validating)

If exposure occurs, immediate action is required.[2][3] The following symptoms validate significant exposure:

  • Cyanosis: Blue discoloration of lips/fingernails (Sign of Methemoglobinemia).

  • Headache/Dizziness: Early onset CNS effects.

Response Steps:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes; seek ophthalmological evaluation.

  • Medical Alert: Inform medical personnel that the patient was exposed to an Aromatic Amine and may require Methylene Blue treatment for methemoglobinemia.

References

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Aniline Derivatives & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.